Technical Documentation Center

1-Pentanone, 3-methoxy-1,5-diphenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Pentanone, 3-methoxy-1,5-diphenyl-
  • CAS: 51238-86-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-Pentanone, 3-methoxy-1,5-diphenyl-

Abstract This technical guide delineates a proposed, robust, and efficient two-step synthetic pathway for the novel compound 1-Pentanone, 3-methoxy-1,5-diphenyl-. Due to the absence of existing literature on this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates a proposed, robust, and efficient two-step synthetic pathway for the novel compound 1-Pentanone, 3-methoxy-1,5-diphenyl-. Due to the absence of existing literature on this specific molecule, this document leverages established and reliable organic chemistry principles to outline a comprehensive methodology. The synthesis commences with the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone to yield the intermediate, 1,3-diphenyl-2-propen-1-one (chalcone). This is followed by a nucleophilic Michael addition of methanol to the α,β-unsaturated ketone system of the chalcone to afford the target compound. This guide provides a detailed exposition of the underlying reaction mechanisms, field-proven experimental protocols, and a thorough plan for the structural elucidation and characterization of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Structural and Synthetic Rationale

The target molecule, 1-Pentanone, 3-methoxy-1,5-diphenyl-, possesses a unique structural framework characterized by a five-carbon backbone with phenyl substituents at the C1 and C5 positions and a methoxy group at the C3 position. The presence of a central ketone and a methoxy group suggests potential applications as a versatile intermediate in the synthesis of more complex molecules and as a candidate for biological screening.

The proposed synthetic strategy is predicated on a logical and well-documented sequence of reactions. The initial formation of a chalcone framework provides a robust and high-yielding entry point. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a well-known class of compounds, and their synthesis via the Claisen-Schmidt condensation is a cornerstone of organic synthesis.[1][2] The subsequent introduction of the methoxy group via a Michael addition is a strategic choice to functionalize the pentanone backbone.[3]

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below.

Synthetic Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition Benzaldehyde Benzaldehyde Reaction1 Condensation Benzaldehyde->Reaction1 Acetophenone Acetophenone Acetophenone->Reaction1 NaOH_EtOH NaOH, Ethanol NaOH_EtOH->Reaction1 Catalyst Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Reaction2 1,4-Conjugate Addition Chalcone->Reaction2 Reaction1->Chalcone Methanol Methanol Methanol->Reaction2 Base_Catalyst Base Catalyst (e.g., NaOMe) Base_Catalyst->Reaction2 Catalyst Target_Molecule 1-Pentanone, 3-methoxy-1,5-diphenyl- Reaction2->Target_Molecule

Caption: Proposed two-step synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones from the reaction of an aromatic aldehyde with a ketone.[4][5]

Mechanism Rationale: The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone product.[6]

Claisen-Schmidt Mechanism Start Acetophenone + Benzaldehyde Enolate_Formation Enolate Formation (Base Catalyzed) Start->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack on Benzaldehyde Enolate_Formation->Nucleophilic_Attack Protonation Protonation of Alkoxide Nucleophilic_Attack->Protonation Dehydration Dehydration (Base Catalyzed) Protonation->Dehydration Product 1,3-Diphenyl-2-propen-1-one (Chalcone) Dehydration->Product

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 10.6 g (0.1 mol) of benzaldehyde and 12.0 g (0.1 mol) of acetophenone in 100 mL of 95% ethanol.

  • While stirring, slowly add 10 mL of a 50% aqueous sodium hydroxide solution.

  • Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one as pale yellow crystals.

Step 2: Synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- via Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] In this proposed step, methanol will act as the nucleophile.

Mechanism Rationale: A basic catalyst (e.g., sodium methoxide) will deprotonate methanol to form the methoxide ion, a potent nucleophile. The methoxide ion will then attack the β-carbon of the chalcone's conjugated system. This is thermodynamically favored over direct attack at the carbonyl carbon due to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate will yield the final product, 1-Pentanone, 3-methoxy-1,5-diphenyl-.[7]

Experimental Protocol:

  • Dissolve 10.4 g (0.05 mol) of the synthesized 1,3-diphenyl-2-propen-1-one in 150 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Add a catalytic amount of sodium methoxide (approximately 0.5 g, 0.009 mol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a dilute solution of acetic acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Physicochemical and Predicted Spectroscopic Data

The following table summarizes the expected physicochemical properties of the target compound.

PropertyPredicted ValueSource
Molecular FormulaC₁₈H₂₀O₂-
Molecular Weight268.35 g/mol -
AppearancePredicted to be a colorless or pale yellow oil/solid-
Boiling Point> 300 °C (Predicted)-
CAS Number51238-86-9[8]
Predicted ¹H NMR Spectroscopy Data

The predicted ¹H NMR spectrum is based on the analysis of similar structures.[9][10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.90 - 8.10m2HAromatic protons ortho to C=O
7.20 - 7.60m8HOther aromatic protons
3.80 - 4.00m1HCH at C3
3.30s3H-OCH₃ protons
3.00 - 3.20m2HCH₂ at C2
2.80 - 3.00m2HCH₂ at C4
1.90 - 2.10m2HCH₂ at C5
Predicted ¹³C NMR Spectroscopy Data

The predicted ¹³C NMR spectrum is based on the analysis of similar structures.[10][11]

Chemical Shift (δ, ppm)Assignment
~198C=O (C1)
~142Aromatic C (quaternary)
~137Aromatic C (quaternary)
~133Aromatic CH
~128Aromatic CH
~127Aromatic CH
~75CH at C3
~56-OCH₃
~45CH₂ at C2
~40CH₂ at C4
~30CH₂ at C5
Predicted IR Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.[12][13]

Wavenumber (cm⁻¹)Vibration
~3060Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1685C=O (ketone) stretch
~1600, 1490, 1450Aromatic C=C stretch
~1100C-O (ether) stretch
Predicted Mass Spectrometry Data

Mass spectrometry would be used to confirm the molecular weight.[14][15]

  • Expected Molecular Ion Peak (M⁺): m/z = 268.15

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group, cleavage adjacent to the carbonyl group, and fragments corresponding to the phenyl and benzyl moieties.

Comprehensive Characterization Protocols

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-Pentanone, 3-methoxy-1,5-diphenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Two-dimensional NMR techniques such as COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained from a neat sample using a demountable liquid cell with NaCl plates or by using an Attenuated Total Reflectance (ATR) accessory.[13]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]

  • Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular ion peak. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis and characterization of the novel compound 1-Pentanone, 3-methoxy-1,5-diphenyl-. The proposed two-step synthesis, involving a Claisen-Schmidt condensation followed by a Michael addition, is based on well-established and efficient reactions. The detailed protocols and predicted characterization data offer a clear roadmap for researchers to successfully synthesize and validate this new molecule, paving the way for its potential exploration in various scientific disciplines.

References

  • Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. [Link]

  • Hassan, et al. (n.d.). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC. [Link]

  • Rahman, A. F. M. M. (n.d.). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. [Link]

  • (n.d.). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. PMC. [Link]

  • Itagaki, Y., Kurokawa, T., & Sasaki, S. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543. [Link]

  • (2007, June 15). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed. [Link]

  • (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. [Link]

  • (2015, February 3). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. [Link]

  • (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. [Link]

  • Chemsrc. (2025, August 22). 1,3-Diphenyl-2-propen-1-one. [Link]

  • (n.d.). Claisen-Schmidt-Condensation.pdf. CUTM Courseware. [Link]

  • (n.d.). Chemists: Novel Chalcone Synthesis. Scribd. [Link]

  • Jumina, J., et al. (2019). SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Chemistry Journal of Moldova, 14(2), 90-96. [Link]

  • PubChem. (n.d.). 1-Pentanone, 3-methoxy-1-phenyl-. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of chalcone. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

  • (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Scribd. [Link]

  • Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, September 18). p-Methoxyacetophenone.....Cock can teach you NMR. [Link]

  • EPA. (n.d.). 1-Pentanone, 3-methoxy-1,5-diphenyl-. [Link]

  • PubChem. (n.d.). 1,5-Diphenylpentan-3-one. [Link]

  • SciELO. (n.d.). Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis of 1,3,5-triarylpentane-1,5-diones. [Link]

  • (2018, May 10). Michael Addition Reaction Mechanism. YouTube. [Link]

  • (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • (n.d.). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. IJRAT. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Scribd. (n.d.). 1H NMR Analysis of 3-Pentanone. [Link]

Sources

Exploratory

Comprehensive Technical Guide: 3-Methoxy-1,5-diphenylpentan-1-one

Executive Summary 3-Methoxy-1,5-diphenylpentan-1-one is a highly versatile -methoxy ketone belonging to the diarylpentanoid class of organic compounds. It occupies a unique intersection in modern chemistry: it is both a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-1,5-diphenylpentan-1-one is a highly versatile


-methoxy ketone belonging to the diarylpentanoid class of organic compounds. It occupies a unique intersection in modern chemistry: it is both a bioactive secondary metabolite isolated from medicinal plants and a benchmark target in advanced synthetic organic methodology[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, natural isolation protocols, and the state-of-the-art catalytic methodologies used for its synthetic production.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 3-methoxy-1,5-diphenylpentan-1-one is critical for both chromatographic isolation and synthetic validation. The compound features a pentanone backbone, flanked by two phenyl rings at the C1 and C5 positions, with a methoxy ether linkage at the C3 position.

PropertyValue
IUPAC Name 3-Methoxy-1,5-diphenylpentan-1-one[3]
CAS Number 51238-86-9[4]
Molecular Formula C

H

O

[5]
Molecular Weight 268.36 g/mol [4]
Common Synonyms 1,5-Diphenyl-3-methoxy-1-pentanone;

-Methoxy-

-phenylvalerophenone[5]
Structural Class Diarylpentanoid /

-Methoxy Ketone

Natural Occurrence & Pharmacognosy

Biological Source

In pharmacognosy, 3-methoxy-1,5-diphenylpentan-1-one is identified as a naturally occurring diarylpentanoid. It is predominantly isolated from the roots of Diplomorpha ganpi and Diplomorpha canescens (family Thymelaeaceae)[1],[6]. These plants are endemic to regions of Nepal and Japan and are heavily utilized in traditional medicine for the treatment of toothaches, coughs, and as potential anti-tumor agents[1].

Isolation & Extraction Protocol

The extraction of diarylpentanoids requires a targeted approach to separate the semi-polar aglycones from highly polar water-soluble glycosides.

Step-by-Step Methodology:

  • Maceration: Extract 750 g of fresh Diplomorpha roots twice using 3 L of Methanol (MeOH)[1].

    • Causality: Methanol is an amphiphilic solvent that efficiently penetrates the cellular matrix, solubilizing both polar glycosides and moderately non-polar diarylpentanoids.

  • Concentration & Partitioning: Evaporate the methanolic extract under reduced pressure. Partition the resulting crude extract (approx. 98 g) into water-soluble (19 g) and water-insoluble (79 g) fractions[1].

    • Causality: This liquid-liquid partitioning acts as a crude self-validating step; the target diarylpentanoids, lacking highly polar sugar moieties, will exclusively partition into the water-insoluble fraction.

  • Size-Exclusion Chromatography: Subject the water-insoluble fraction to a Sephadex LH-20 column[1].

    • Causality: Sephadex LH-20 is critical here. It separates molecules not only by steric size but via

      
       interactions. The dual phenyl rings of the diarylpentanoid interact strongly with the cross-linked dextran gel, allowing for high-resolution separation from aliphatic impurities.
      
  • Normal-Phase Resolution: Perform final purification using silica gel column chromatography to afford pure 3-methoxy-1,5-diphenylpentan-1-one (Compound 66)[1].

Extraction N1 Fresh Roots of Diplomorpha ganpi (750 g) N2 Maceration in MeOH (3 L, 2x) & Evaporation N1->N2 N3 Liquid-Liquid Partitioning N2->N3 N4 Water-Soluble Fraction (Glycosides) N3->N4 N5 Water-Insoluble Fraction (Aglycones, 79 g) N3->N5 N6 Sephadex LH-20 Chromatography (Size/Pi-Pi Exclusion) N5->N6 N7 Silica Gel Column Chromatography (Polarity Resolution) N6->N7 N8 3-Methoxy-1,5-diphenylpentan-1-one (Target Diarylpentanoid) N7->N8

Caption: Step-by-step workflow for the isolation of diarylpentanoids from Diplomorpha species.

Synthetic Methodology: The Mukaiyama-Aldol Approach

Mechanistic Context

Synthesizing


-methoxy ketones from enolizable aldehydes via standard Mukaiyama-aldol reactions is notoriously difficult due to competing self-condensation and low reactivity[2]. To bypass this, modern synthetic protocols convert the enolizable aldehyde into a dimethyl acetal. Rather than acting merely as a protecting group, the acetal serves as an activating group when paired with a specific Lewis acid catalyst[7].
FeCl₃·6H₂O-Catalyzed Protocol

The synthesis of 3-methoxy-1,5-diphenylpentan-1-one is achieved with near-quantitative yields (up to 95%) using Iron(III) chloride hexahydrate (FeCl₃·6H₂O)[2].

Step-by-Step Methodology:

  • Preparation of Reactants: In a reaction vessel, combine 3-phenylpropanal dimethyl acetal (1.0 equiv) with the silyl enol ether derived from acetophenone (1.1 equiv)[2].

  • Catalyst Addition: Introduce 5 mol % of FeCl₃·6H₂O dissolved in dichloromethane (CH₂Cl₂) to achieve a 0.29 M concentration[2].

    • Causality: FeCl₃·6H₂O is an eco-friendly, highly stable Lewis acid. It effectively coordinates with the acetal oxygen to generate a highly electrophilic oxonium ion intermediate. Unlike traditional Lewis acids (e.g., TiCl₄), it does not require strictly anhydrous conditions[2].

  • Reaction Execution: Stir the mixture at room temperature in an open-air atmosphere for 30 minutes to 4 hours[8].

    • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC). The complete consumption of the acetal starting material visually validates the successful nucleophilic attack by the silyl enol ether.

  • Quenching & Purification: Quench the reaction with an aqueous sodium bicarbonate solution to neutralize the catalyst. Extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography to yield the final

    
    -methoxy ketone[2].
    

Mechanism A Acetal of Enolizable Aldehyde (3-phenylpropanal dimethyl acetal) B FeCl3·6H2O Catalysis (Lewis Acid Activation) A->B C Reactive Oxonium Ion Intermediate B->C D Nucleophilic Attack by Silyl Enol Ether C->D E 3-Methoxy-1,5-diphenylpentan-1-one D->E

Caption: Mechanistic pathway of the FeCl₃·6H₂O-catalyzed Mukaiyama-aldol synthesis of β-methoxy ketones.

Analytical Characterization

To ensure the structural integrity of the synthesized or isolated 3-methoxy-1,5-diphenylpentan-1-one, the following analytical validations are standard:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) typically yields an [M+Na]⁺ adduct peak at approximately m/z 291.1, corresponding to the exact mass of the C

    
    H
    
    
    
    O
    
    
    molecule (268.146)[4].
  • Nuclear Magnetic Resonance (NMR): The defining feature in the ¹H NMR spectrum is the sharp singlet corresponding to the methoxy group (-OCH₃) integrating to 3 protons, typically observed around 3.20 – 3.40 ppm. The aromatic protons from the two phenyl rings will present as a complex multiplet integrating to 10 protons in the 7.10 – 7.90 ppm region.

References

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-Pentanone, 3-methoxy-1,5-diphenyl-

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS No. 51238-86-9).[1] While this specific compound is not extensively doc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS No. 51238-86-9).[1] While this specific compound is not extensively documented in spectral databases, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Designed for researchers, chemists, and drug development professionals, this guide offers not only predicted spectral data but also detailed, field-proven protocols for data acquisition. The causality behind experimental choices is explained, ensuring that the described methodologies serve as a self-validating system for structural elucidation and purity assessment of this and structurally related molecules.

Introduction and Molecular Structure

1-Pentanone, 3-methoxy-1,5-diphenyl- is a substituted ketone featuring two phenyl rings and a methoxy group along a five-carbon backbone. Its structure is related to chalcones and other diarylpentanoids, which are known for a wide range of biological activities.[2][3] Therefore, robust and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing orthogonal information about the molecular framework, functional groups, and mass.

This guide will systematically deconstruct the expected spectroscopic signature of the target molecule, providing a reliable roadmap for its identification whether it is a product of synthesis or isolated from a complex mixture.

Molecular Properties
PropertyValueSource
Molecular Formula C₁₈H₂₀O₂PubChem
Molecular Weight 268.35 g/mol PubChem
CAS Number 51238-86-9EPA[1]
Chemical Structure Diagram

The structure of 1-Pentanone, 3-methoxy-1,5-diphenyl- is presented below. The numbering scheme used throughout this guide for spectral assignment is indicated.

Caption: Molecular structure of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Pentanone, 3-methoxy-1,5-diphenyl-, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. The predictions below are based on standard chemical shift values and data from structurally similar compounds.[4][5]

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityIntegrationRationale
Aromatic (Ph-1, ortho) 7.9 - 8.1Doublet (d)2HProtons adjacent to the electron-withdrawing carbonyl group are deshielded.
Aromatic (Ph-1, meta/para) 7.3 - 7.6Multiplet (m)3HStandard aromatic region for protons on a benzoyl group.
Aromatic (Ph-2) 7.1 - 7.3Multiplet (m)5HProtons on the second phenyl ring, less affected by the distant carbonyl.
C2-H₂ ~3.0 - 3.2Doublet of doublets (dd)2HMethylene protons adjacent to the carbonyl (C1) and the chiral center (C3).
C3-H ~3.6 - 3.8Multiplet (m)1HMethine proton attached to the carbon bearing the methoxy group.
C4-H₂ ~1.9 - 2.1Multiplet (m)2HMethylene protons adjacent to the chiral center (C3) and benzylic C5.
C5-H₂ ~2.6 - 2.8Triplet (t)2HBenzylic methylene protons adjacent to C4.
OCH₃ ~3.3Singlet (s)3HMethoxy group protons, typically a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C1 (C=O) 198 - 202Typical range for an aryl ketone carbonyl carbon.[6]
C (Ph-1, ipso) 135 - 138Aromatic carbon directly attached to the carbonyl group.
C (Ph-1, ortho/meta/para) 128 - 134Standard range for benzoyl aromatic carbons.
C (Ph-2, ipso) 140 - 142Aromatic carbon attached to the pentanone chain.
C (Ph-2, ortho/meta/para) 126 - 129Standard range for a monosubstituted benzene ring.
C3 75 - 80Aliphatic carbon bonded to an oxygen atom (methoxy group).
OCH₃ 56 - 58Typical chemical shift for a methoxy carbon.
C2 45 - 50Methylene carbon alpha to a carbonyl group.
C4 38 - 42Aliphatic methylene carbon.
C5 30 - 35Benzylic methylene carbon.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar compounds and its residual solvent peak is well-defined.[7]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

    • Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet at δ ≈ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The key absorptions are predictable based on the vibrational frequencies of specific bonds.

Predicted IR Spectrum

The IR spectrum of 1-Pentanone, 3-methoxy-1,5-diphenyl- should exhibit several characteristic peaks corresponding to its functional groups.[8][9]

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3100-3000C-H StretchMediumAromatic C-H
3000-2850C-H StretchMediumAliphatic (CH₂, CH₃)
~1685 C=O Stretch Strong Aryl Ketone
1600-1450C=C StretchMedium-StrongAromatic Rings
1100-1085 C-O Stretch Strong Ether (Methoxy)
770-730 & 710-690C-H BendStrongMonosubstituted Benzene
Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality IR spectrum to confirm the presence of key functional groups. Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

    • Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺˙): The spectrum should show a molecular ion peak at m/z = 268 , corresponding to the molecular weight of C₁₈H₂₀O₂.

  • Major Fragmentation Pathways: The primary fragmentation events are expected to be alpha-cleavages adjacent to the carbonyl group and cleavages at the benzylic positions or adjacent to the methoxy group.

G cluster_main Fragmentation of 1-Pentanone, 3-methoxy-1,5-diphenyl- M [C₁₈H₂₀O₂]⁺˙ m/z = 268 (Molecular Ion) F1 [C₇H₅O]⁺ m/z = 105 (Benzoyl cation) M->F1 α-cleavage F2 [C₁₁H₁₅O]⁺ m/z = 175 M->F2 α-cleavage F5 [C₇H₇]⁺ m/z = 91 (Benzyl cation) M->F5 Benzylic cleavage F3 [C₉H₁₁]⁺ m/z = 119 F2->F3 - C₂H₄O F4 [C₈H₉]⁺ m/z = 105 (Tropylium ion) F5->F4 Rearrangement

Caption: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

m/zProposed FragmentRationale
268 [M]⁺˙ Molecular Ion
237[M - OCH₃]⁺Loss of the methoxy radical.
105 [C₆H₅CO]⁺ Benzoyl cation, often a base peak for benzoyl compounds. [10]
91[C₇H₇]⁺Benzyl cation from cleavage at C4-C5, which can rearrange to the stable tropylium ion.
77[C₆H₅]⁺Phenyl cation.
Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and obtain a fragmentation pattern for structural confirmation using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of ~250 °C.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C. This separates the compound from any impurities or residual solvent.

    • MS Interface: Set the transfer line temperature to ~280 °C.

  • MS Acquisition (EI Mode):

    • Use a standard electron energy of 70 eV.

    • Set the mass range to scan from m/z 40 to 500.

    • Inject 1 µL of the sample solution.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the retention time of the compound.

    • Extract the mass spectrum corresponding to the main peak.

    • Identify the molecular ion peak and analyze the major fragment ions, comparing them to the predicted pattern.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 1-Pentanone, 3-methoxy-1,5-diphenyl-, the confirmation process is as follows:

  • IR spectroscopy provides the initial check, confirming the presence of the key ketone (C=O at ~1685 cm⁻¹) and ether (C-O at ~1100 cm⁻¹) functional groups.

  • Mass spectrometry confirms the molecular weight with the molecular ion peak at m/z 268. The fragmentation pattern, especially the presence of the benzoyl cation (m/z 105) and benzyl/tropylium ion (m/z 91), validates the core structure.

  • NMR spectroscopy provides the definitive proof of structure. ¹³C NMR confirms the presence of the correct number of unique carbons, including the ketone, methoxy, and aliphatic carbons in their expected regions. ¹H NMR shows the correct number of protons with the expected integrations and splitting patterns, allowing for the complete assignment of the proton environment and confirmation of the connectivity along the pentanone chain.

Together, these three techniques provide a rigorous and undeniable confirmation of the chemical structure and purity of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

References

  • Oriental Journal of Chemistry. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Spectroscopic Evaluation of Chalcone Derivatives and their Zinc Metal Complexes: A Combined Experimental and Computational Approach on the Binding of the Complexes with the Serum Albumin. Available from: [Link]

  • PMC. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Available from: [Link]

  • Basrah Journal of Science. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Available from: [Link]

  • DOI. Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Available from: [Link]

  • MDPI. 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information CONTENT. Available from: [Link]

  • EPA. 1-Pentanone, 3-methoxy-1,5-diphenyl- - Hazard Genotoxicity. Available from: [Link]

  • Royal Society of Chemistry. Metal-Free Synthesis of Methylene-Bridged bis-1,3-Dicarbonyl - Supporting Information. Available from: [Link]

  • Royal Society of Chemistry. Supplementary information. Available from: [Link]

  • 13CNMR. Available from: [Link]

  • NIST WebBook. 1,4-Diphenyl-1-pentanone. Available from: [Link]

  • NIST WebBook. 1,4-Pentadien-3-one, 1,5-diphenyl-. Available from: [Link]

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl-

This is an in-depth technical guide on the crystallographic analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl- , a bioactive chalcone derivative. This document is structured for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the crystallographic analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl- , a bioactive chalcone derivative. This document is structured for researchers and drug development professionals, detailing the complete workflow from crystal growth to structural refinement and intermolecular analysis.

Executive Summary & Chemical Context[1][2][3][4]

1-Pentanone, 3-methoxy-1,5-diphenyl- (C₁₈H₂₀O₂) is a significant bioactive molecule, often isolated from medicinal plants such as Diplomorpha canescens or synthesized via Michael addition to chalcone precursors. Structurally, it features a flexible pentanone backbone linking two phenyl rings, with a methoxy substituent at the C3 position.

Why Crystallography Matters: While NMR spectroscopy (¹H, ¹³C) confirms connectivity, it fails to definitively resolve the absolute configuration at the chiral C3 center (in natural isolates) or the preferred conformation of the flexible alkyl chain in the solid state. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining:

  • Absolute Stereochemistry: Crucial for structure-activity relationship (SAR) studies in drug design.

  • Conformational Landscape: Understanding the folding of the pentanone chain, which dictates receptor binding.

  • Supramolecular Interactions: Mapping hydrogen bonding and

    
    -stacking networks that influence solubility and bioavailability.
    

Experimental Workflow: From Solution to Structure

The following protocol outlines the optimized pathway for obtaining high-quality structural data for flexible organic ketones.

Phase I: Crystal Growth Optimization

The flexibility of the C2–C3 and C4–C5 bonds in the pentanone chain often inhibits crystallization, leading to oils. To counteract this, we employ a slow evaporation technique with anti-solvent diffusion.

ParameterProtocol SpecificationCausality / Rationale
Primary Solvent Ethanol or AcetoneHigh solubility for polar ketones; good hydrogen bond acceptor potential.
Anti-Solvent

-Hexane or Pentane
Induces supersaturation slowly, promoting ordered lattice formation over amorphous precipitation.
Temperature 4°C (Refrigerated)Low temperature reduces kinetic energy, stabilizing the flexible alkyl chain in a lower-energy conformation.
Vessel Scintillation vial within a larger jar (Vapor Diffusion)Controls the rate of solvent exchange, preventing rapid nucleation that causes twinning.
Phase II: Data Acquisition Strategy

Once a suitable single crystal (approx.


 mm) is mounted, data collection must address the molecule's lack of heavy atoms and potential for thermal disorder.
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this organic light-atom structure. The higher scattering power of Copper improves the signal-to-noise ratio for the absolute structure determination (Flack parameter) if the crystal is chiral.
  • Temperature Control: Data must be collected at 100 K using a nitrogen cryostream. Room temperature collection is discouraged due to the high thermal motion of the terminal phenyl rings and the methoxy group, which can smear electron density and obscure atomic positions.

Phase III: Structure Solution & Refinement

The raw diffraction frames are integrated and scaled using software like SAINT or CrysAlisPro . The phase problem is solved using Intrinsic Phasing (SHELXT).

Refinement Protocol (SHELXL):

  • Anisotropic Refinement: All non-hydrogen atoms (C, O) are refined anisotropically.

  • Hydrogen Placement: H-atoms are placed in calculated geometric positions (Constrained refinement) using a riding model:

    • Aromatic H:

      
       (parent).
      
    • Methoxy/Methylene H:

      
       (parent) for methyl, 
      
      
      
      for methylene.
  • Disorder Handling: The C3-methoxy group may exhibit rotational disorder. If electron density peaks suggest two orientations, model with PART 1 and PART 2 instructions, linking their occupancy (e.g., variable 21 and -21).

Structural Analysis & Visualization

Molecular Conformation

The core analysis focuses on the torsion angles along the C1–C2–C3–C4–C5 backbone.

  • The "Folded" vs. "Extended" State: In many 1,5-diphenyl derivatives, the molecule adopts a U-shaped or "folded" conformation where the two phenyl rings are brought into proximity, facilitating intramolecular

    
    -
    
    
    
    interactions.
  • Methoxy Orientation: The C2–C3–O–C(Me) torsion angle determines if the methoxy group is coplanar with the alkyl chain or perpendicular, affecting the dipole moment.

Supramolecular Architecture (Hirshfeld Surface)

To visualize intermolecular interactions, we generate Hirshfeld Surfaces mapped with


.
  • Red Spots: Indicate strong close contacts, typically C–H···O hydrogen bonds between the carbonyl oxygen (acceptor) and aromatic protons (donors).

  • White Regions: Van der Waals contacts.

  • Fingerprint Plots: A 2D breakdown of interactions. For this compound, H···H contacts (dispersive forces) will dominate (>60%), followed by C···H interactions (

    
    -interactions).
    
Experimental Logic Diagram

The following diagram illustrates the decision-making process for the crystallographic analysis.

CrystalAnalysisWorkflow Start Compound Isolation (1-Pentanone, 3-methoxy-1,5-diphenyl-) Cryst Crystallization (Vapor Diffusion: EtOH/Hexane) Start->Cryst Check Crystal Quality Check (Polarized Light Microscopy) Cryst->Check Check->Cryst Polycrystalline/Oil (Retry) DataCol X-Ray Data Collection (Cu-Kα, 100 K) Check->DataCol Single Crystal Found SpaceGroup Space Group Determination (Chiral: P21 vs Racemic: P21/c) DataCol->SpaceGroup Solve Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solve Refine Refinement (SHELXL) Anisotropic, H-atoms, Disorder Solve->Refine Analyze Structural Analysis (Conformation, Hirshfeld, Packing) Refine->Analyze

Figure 1: Decision-matrix workflow for the crystallographic characterization of flexible organic ketones.

Key Structural Features to Monitor

When analyzing the solved structure of 1-Pentanone, 3-methoxy-1,5-diphenyl-, pay specific attention to these parameters:

FeatureSignificanceExpected Value Range
C1=O Bond Length Indicator of conjugation/H-bonding1.21 – 1.23 Å
C2–C3 Bond Length Steric strain from methoxy group1.52 – 1.54 Å
Phenyl Ring Planarity Deviation indicates packing forcesRMSD < 0.02 Å
Flack Parameter Absolute configuration (if chiral)

(Correct),

(Inverted)
Interaction Network Logic

The stability of the crystal lattice is governed by a hierarchy of forces. The diagram below maps the interaction logic expected in this structure.

InteractionLogic Molecule 1-Pentanone, 3-methoxy-1,5-diphenyl- Carbonyl Carbonyl Oxygen (Acceptor) Molecule->Carbonyl Phenyl Phenyl Rings (π-System) Molecule->Phenyl Methoxy Methoxy Group (Steric/Donor) Molecule->Methoxy Lattice Crystal Lattice Stability Carbonyl->Lattice C-H...O H-Bonds (Directional) Phenyl->Lattice C-H...π & π...π (Stacking) Methoxy->Lattice Weak C-H...O (Auxiliary)

Figure 2: Hierarchical interaction map showing the contribution of functional groups to lattice stability.

Conclusion

The crystallographic analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl- provides critical 3D data that 2D spectroscopic methods cannot. By following the low-temperature (100 K) data collection protocol and carefully refining the flexible alkyl chain, researchers can determine the absolute configuration of this bioactive natural product. This structural insight is the foundation for understanding its binding mechanism in biological targets, paving the way for rational drug design.

References

  • Isolation & Chemical Context: Devkota, K. P., et al. (2012). Chemical Analysis and Biological Activities of Diplomorpha canescens. Studies on Nepalese Medicinal Resources.

  • Structure Solution Software (SHELXT): Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8.

  • Refinement Software (SHELXL): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8.

  • Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19–32.

  • General Crystallography Reference: Massa, W. (2013). Crystal Structure Determination. Springer Berlin Heidelberg.

Foundational

An In-depth Technical Guide to the Solubility of 1-Pentanone, 3-methoxy-1,5-diphenyl- in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of the organic compound 1-Pentanone, 3-methoxy-1,5-diphenyl-. In the absence of extensive empirical solubility data in pub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of the organic compound 1-Pentanone, 3-methoxy-1,5-diphenyl-. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on the principle of "like dissolves like." We will explore the physicochemical properties of the target molecule and correlate them with the characteristics of a range of common organic solvents to forecast solubility behavior. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. In materials science and chemical synthesis, solubility dictates the choice of reaction media, purification methods, and product formulation. This guide focuses on 1-Pentanone, 3-methoxy-1,5-diphenyl-, a complex ketone, and aims to provide a robust understanding of its behavior in various organic solvent systems.

Physicochemical Characterization of 1-Pentanone, 3-methoxy-1,5-diphenyl-

A thorough understanding of a molecule's structural and electronic features is a prerequisite for predicting its solubility. The structure of 1-Pentanone, 3-methoxy-1,5-diphenyl- is presented below:

Structure:

(Where Ph represents a phenyl group)

Based on its structure, we can deduce the following key physicochemical properties that will govern its solubility:

  • Polarity: The presence of a ketone (C=O) group and a methoxy (O-CH3) ether group introduces polar character to the molecule due to the electronegativity of the oxygen atoms. However, the two phenyl rings and the pentanone backbone are nonpolar. This combination suggests that the molecule has a moderate overall polarity.

  • Hydrogen Bonding Capability: The oxygen atoms in the ketone and methoxy groups can act as hydrogen bond acceptors. The molecule lacks any hydrogen bond donor groups (e.g., -OH, -NH).

  • Molecular Size and Shape: The presence of two bulky phenyl groups and a five-carbon chain results in a relatively large molecule. This significant nonpolar surface area will play a crucial role in its interaction with solvents.

A summary of the predicted physicochemical properties is provided in the table below.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular FormulaC18H20O2Indicates a significant carbon backbone.
Molecular Weight~268.35 g/mol A moderately sized organic molecule.
PolarityModerately polarSuggests solubility in solvents of similar polarity.
Hydrogen Bond Donors0Cannot donate hydrogen bonds to solvents.
Hydrogen Bond Acceptors2 (ketone and ether oxygens)Can accept hydrogen bonds from protic solvents.
Key Structural FeaturesTwo phenyl rings, a ketone, an etherA mix of nonpolar and polar functionalities.

Theoretical Framework for Solubility Prediction

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The primary intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction for nonpolar compounds. The large nonpolar surface area of 1-Pentanone, 3-methoxy-1,5-diphenyl- suggests that these forces will be significant.

  • Dipole-Dipole Interactions: Occur between polar molecules. The ketone and ether groups in our target compound will contribute to these interactions.

  • Hydrogen Bonding: A special type of dipole-dipole interaction. While our compound cannot self-associate via hydrogen bonding as a donor, it can interact with protic solvents that can donate a hydrogen bond.

The interplay of these forces between the solute and solvent molecules determines the extent of solubility.

Predicted Solubility of 1-Pentanone, 3-methoxy-1,5-diphenyl- in Common Organic Solvents

Based on the theoretical framework, we can predict the solubility of 1-Pentanone, 3-methoxy-1,5-diphenyl- in a range of organic solvents. The following table provides a qualitative prediction, categorized from high to low expected solubility.

SolventPolarity IndexDielectric Constant (ε)Solvent TypePredicted SolubilityRationale
Dichloromethane3.19.1Polar AproticHighThe moderate polarity aligns well with the target compound. It can engage in dipole-dipole interactions without the complication of hydrogen bonding from the solvent.
Tetrahydrofuran (THF)4.07.5Polar AproticHighSimilar to dichloromethane, its polarity is well-suited. The ether oxygen in THF can also interact favorably.
Acetone5.120.7Polar AproticHighThe ketone group in acetone mirrors a functional group in the solute, promoting favorable dipole-dipole interactions.
Ethyl Acetate4.46.0Polar AproticModerate to HighIts polarity is in a suitable range, and it can act as a hydrogen bond acceptor, though this is less relevant for our solute.
Acetonitrile5.837.5Polar AproticModerateWhile polar, its high dielectric constant might make it slightly less compatible than the solvents listed above.
Isopropanol3.919.9Polar ProticModerateThe nonpolar alkyl part is compatible with the phenyl and pentanone backbone, and it can act as a hydrogen bond donor to the solute's oxygens.
Ethanol4.324.5Polar ProticModerateSimilar to isopropanol, but its smaller size may lead to slightly different solvation characteristics.
Methanol5.132.7Polar ProticLow to ModerateIts high polarity and strong hydrogen bonding network might not be as favorable for solvating the large nonpolar regions of the target molecule.
Toluene2.42.4NonpolarLow to ModerateThe aromatic character of toluene will have favorable π-stacking interactions with the phenyl rings of the solute.
Hexane0.11.9NonpolarLowThe nonpolar nature of hexane will interact favorably with the nonpolar parts of the solute, but it will be poor at solvating the polar ketone and ether groups.
Water10.280.1Polar ProticVery Low/InsolubleThe high polarity and strong hydrogen bonding network of water make it a poor solvent for this largely nonpolar molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a robust experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess of 1-Pentanone, 3-methoxy-1,5-diphenyl- prep_solvent Measure precise volume of organic solvent prep_vial Combine in a sealed vial agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant through a 0.45 µm filter centrifuge->filtrate dilute Dilute filtrate if necessary filtrate->dilute analyze Analyze by UV-Vis or HPLC dilute->analyze calculate Calculate concentration against a standard curve analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 1-Pentanone, 3-methoxy-1,5-diphenyl- to a series of glass vials. An excess is confirmed visually by the presence of undissolved solid.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[2] Equilibrium is reached when the concentration of the solute in the solution does not change over time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a series of standard solutions of 1-Pentanone, 3-methoxy-1,5-diphenyl- of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][4]

    • Generate a calibration curve by plotting the analytical response of the standards against their concentrations.

    • Determine the concentration of the filtered sample by interpolating its analytical response on the calibration curve.

    • If the concentration of the sample is above the linear range of the calibration curve, dilute it accurately with the solvent and re-analyze.

Self-Validating System and Trustworthiness

The protocol described above incorporates several elements to ensure the trustworthiness of the results:

  • Use of Excess Solute: This ensures that the solution is truly saturated at the given temperature.

  • Equilibration Time: A sufficient incubation period allows the system to reach thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

  • Effective Phase Separation: Centrifugation followed by filtration guarantees that only the dissolved solute is being measured.

  • Validated Analytical Method: The use of a standard curve with known concentrations for quantification ensures the accuracy of the final solubility value.

Logical Relationships in Solubility Science

The following diagram illustrates the logical dependencies in understanding and determining the solubility of a compound like 1-Pentanone, 3-methoxy-1,5-diphenyl-.

G A Molecular Structure of 1-Pentanone, 3-methoxy-1,5-diphenyl- B Physicochemical Properties (Polarity, H-bonding, Size) A->B D Intermolecular Forces (van der Waals, Dipole-Dipole) B->D C Solvent Properties (Polarity, Dielectric Constant) C->D E Theoretical Solubility Prediction ('Like Dissolves Like') D->E F Experimental Determination (Shake-Flask Method) E->F Guides solvent selection G Quantitative Solubility Data (e.g., mg/mL) F->G Yields

Caption: Logical Flow from Molecular Structure to Quantitative Solubility.

Conclusion

References

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. [Link]

  • El-Dien, F.A.S., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 544-553. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 392. [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3498-3504. [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

  • Jain, S. M., et al. (2012). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Journal of Applied Pharmaceutical Science, 2(11), 181-184. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • University of California, Los Angeles. (2023). Solubility of Organic Compounds. [Link]

Sources

Exploratory

Literature Review and Technical Guide: The Pharmacological and Synthetic Landscape of 1,5-Diphenyl-3-pentanone Derivatives

Executive Summary The pursuit of novel pharmacophores in drug development frequently relies on the structural optimization of naturally occurring scaffolds. Curcumin, a 1,7-diarylheptanoid, is celebrated for its broad-sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel pharmacophores in drug development frequently relies on the structural optimization of naturally occurring scaffolds. Curcumin, a 1,7-diarylheptanoid, is celebrated for its broad-spectrum biological activities; however, its clinical translation is severely bottlenecked by poor bioavailability, rapid metabolism, and chemical instability. To circumvent these limitations, medicinal chemists have turned to monocarbonyl analogues featuring a 5-carbon linker.

At the core of this chemical space is 1,5-diphenyl-3-pentanone (DPN) and its unsaturated precursor, dibenzylideneacetone (DBA) . This technical guide synthesizes current literature to explore the structural causality, pharmacological applications, and synthetic workflows of DPN derivatives, providing a comprehensive resource for researchers developing next-generation anti-parasitic agents and antibiotic potentiators.

Chemical Space & Structural Causality

The transition from the naturally inspired 7-carbon diketone (curcumin) to the 5-carbon monocarbonyl (DBA/DPN) scaffold represents a critical evolutionary step in medicinal chemistry.

The Role of Saturation

DBA (1,5-diphenyl-1,4-pentadien-3-one) contains a cross-conjugated dienone system that acts as a potent Michael acceptor[1]. While this reactivity allows DBA to covalently bind to target proteins, it frequently results in off-target toxicity by indiscriminately reacting with cellular thiols (e.g., glutathione).

Causality of Structural Modification: By subjecting DBA to catalytic hydrogenation, the


-unsaturated bonds are reduced to yield the saturated 1,5-diphenyl-3-pentanone[2]. This saturation achieves three critical objectives:
  • Toxicity Mitigation: It eliminates the Michael acceptor properties, drastically improving the compound's toxicological profile.

  • Conformational Flexibility: The

    
     hybridized carbons in the alkyl chain allow the molecule to adopt non-planar geometries, enabling it to navigate and bind to complex, deep enzymatic pockets (such as bacterial efflux channels) that rigid planar molecules cannot access[3].
    
  • Synthetic Versatility: The central ketone remains intact, providing a highly reactive electrophilic handle for further functionalization via reductive amination or oxime esterification[4].

Pharmacological Landscape

Recent literature highlights two primary therapeutic domains where DPN and DBA derivatives exhibit exceptional promise: anti-parasitic therapeutics and antibiotic potentiation.

Anti-Parasitic Activity (Trypanosoma brucei)

Neglected tropical diseases, such as Human African Trypanosomiasis caused by Trypanosoma brucei, require urgent novel therapeutics. Structure-Activity Relationship (SAR) studies reveal that specific DBA and DPN analogs possess potent sub-micromolar activity against the parasite[5]. Highly electron-rich DBA analogs, particularly those bearing nitro groups, exhibit potent cidal activity by generating reactive oxygen species (ROS) that overwhelm the parasite's fragile antioxidant defenses. Conversely, the saturated DPN derivatives exhibit a modified redox potential, shifting their mechanism of action from indiscriminate ROS generation to more targeted enzymatic interactions[5].

Antibacterial Potentiation (Escherichia coli)

Antimicrobial resistance driven by bacterial efflux pumps is a critical global health threat. Gram-negative bacteria, such as E. coli, utilize these pumps to rapidly extrude macrolide antibiotics like clarithromycin. Researchers have successfully utilized the DPN scaffold to synthesize polyamine derivatives (e.g., N-(1,5-diphenylpentan-3-yl) amides) that act as potent efflux pump inhibitors. By sterically blocking the efflux channel, these DPN derivatives prevent the extrusion of clarithromycin, thereby restoring high intracellular antibiotic concentrations and rescuing the drug's efficacy[3].

Quantitative Data Summary

The following table summarizes the biological efficacy of key derivatives across different targets:

Compound ClassTarget / PathogenBiological Activity MetricKey Finding
Nitro-DBA Analogs Trypanosoma bruceiEC


0.20

M
Potent anti-parasitic activity via ROS generation[5].
Symmetrical DBA Analogs Trypanosoma bruceiEC


0.80

M
High activity; dependent on electron-rich aryl rings[5].
DPN-Polyamine (Compound 15) Escherichia coli (Efflux)MIC Reduction (Clarithromycin)Acts as a potent efflux pump inhibitor, significantly reducing MIC[3].
DPN-Triamine (Compound 20) Escherichia coli (Efflux)MIC Reduction (Clarithromycin)Exhibits comparable potentiating activity to the standard inhibitor Pa

N[3].

Mechanistic Visualizations

Workflow A Dibenzylideneacetone (DBA) B 1,5-Diphenyl-3-pentanone (DPN) A->B Catalytic Hydrogenation (Pd/C, H2) C N-(1,5-diphenylpentan-3-yl) Derivatives B->C Reductive Amination (NaBH3CN, Amines)

Workflow of DPN derivative synthesis from DBA via catalytic hydrogenation and amination.

MOA Node1 Clarithromycin (Antibiotic) Node2 E. coli Efflux Pumps Node1->Node2 Extruded by Node4 Intracellular Antibiotic Accumulation Node1->Node4 Retained inside cell Node2->Node4 Prevented by Potentiator Node3 DPN-derived Polyamine (Potentiator) Node3->Node2 Sterically Inhibits Node5 Bacterial Cell Death Node4->Node5 Ribosomal Inhibition

Mechanism of DPN-derived polyamines acting as efflux pump inhibitors to potentiate antibiotics.

Synthetic Methodologies & Self-Validating Protocols

To synthesize downstream active pharmaceutical ingredients (APIs), the robust conversion of DBA to DPN is required. The following protocol outlines a self-validating methodology for this transformation.

Protocol: Catalytic Hydrogenation of Dibenzylideneacetone to 1,5-Diphenyl-3-pentanone

Causality of Experimental Choices: Palladium on Carbon (Pd/C) is selected as the catalyst over aggressive hydride donors (e.g., LiAlH


 or NaBH

). Hydride donors risk over-reducing the central carbonyl group into an alcohol (yielding 1,5-diphenyl-3-pentanol). Pd/C under mild hydrogen pressure selectively reduces the alkene

-bonds while leaving the ketone intact[2]. A mixed solvent system (e.g., Ethyl Acetate/Methanol) is utilized to ensure the complete dissolution of the rigid, planar DBA starting material while promoting optimal hydrogen gas diffusion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of dibenzylideneacetone in a 1:1 mixture of Ethyl Acetate and Methanol.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (

    
    ) gas for 5 minutes. Caution: This prevents the spontaneous ignition of the pyrophoric Pd/C catalyst upon addition.
    
  • Catalyst Addition: Carefully add 0.05 equivalents of 10% Pd/C to the solution.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) gas using a balloon or a Parr shaker set to 4 atm. Vigorously stir the suspension at room temperature for 2 to 4 hours.
    
  • Self-Validation (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase.

    • Validation Metric: DBA is a highly conjugated system and presents as a bright yellow spot (strongly UV active) with a lower

      
       value. As the reaction proceeds, the conjugation is broken. The completion of the reaction is visually validated when the yellow spot completely disappears, replaced by a colorless, weakly UV-active spot (DPN) at a higher 
      
      
      
      value.
  • Workup: Purge the flask with

    
     to remove residual 
    
    
    
    . Filter the reaction mixture through a tightly packed Celite pad to safely remove the Pd/C catalyst.
  • Isolation: Concentrate the filtrate in vacuo to yield 1,5-diphenyl-3-pentanone as a colorless oil or low-melting white solid. Purify via flash chromatography if trace alcohols are detected[2].

Future Perspectives in Drug Development

The 1,5-diphenyl-3-pentanone scaffold represents a highly tunable, stable, and synthetically accessible pharmacophore. Future drug development efforts should focus on designing asymmetric DPN derivatives to probe specific binding pocket topographies. Furthermore, exploring the synergistic effects of DPN-derived efflux pump inhibitors alongside a broader library of obsolete antibiotics could provide a rapid, cost-effective strategy to combat multidrug-resistant bacterial strains.

References

  • National Institutes of Health (PMC). Structure-Activity Relationship of Dibenzylideneacetone Analogs Against the Neglected Disease Pathogen, Trypanosoma brucei. Available at:[Link]

  • National Institutes of Health (PMC). Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli. Available at:[Link]

  • ResearchGate. Synthesis and antifungal activity of novel 1,5-diphenyl-1,4-pentadien-3-one oxime esters. Available at: [Link]

Sources

Foundational

"toxicological profile of 1-Pentanone, 3-methoxy-1,5-diphenyl-"

CAS Registry Number: 51238-86-9 Synonyms: 3-methoxy-1,5-diphenylpentan-1-one; -methoxy- -phenylvalerophenone Molecular Formula: C H O Molecular Weight: 268.35 g/mol [1] Executive Summary & Toxicological Context 1-Pentano...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 51238-86-9 Synonyms: 3-methoxy-1,5-diphenylpentan-1-one;


-methoxy-

-phenylvalerophenone Molecular Formula: C

H

O

Molecular Weight: 268.35 g/mol [1]

Executive Summary & Toxicological Context

1-Pentanone, 3-methoxy-1,5-diphenyl- is a synthetic organic intermediate, primarily generated via Mukaiyama-Aldol type reactions involving silyl enol ethers and acetals. Unlike well-characterized pharmaceuticals, its toxicological profile is defined by its physicochemical reactivity rather than receptor-specific binding.

Core Toxicological Insight: The molecule possesses a


-methoxy ketone  motif. While the parent molecule is chemically stable under neutral conditions, it functions as a latent Michael Acceptor . Under metabolic or environmental stress (acidic/basic catalysis or enzymatic action), it undergoes 

-elimination to release methanol and form 1,5-diphenylpent-2-en-1-one , a reactive

-unsaturated ketone. This metabolite is an electrophile capable of alkylating cellular thiols (e.g., Glutathione, Cysteine residues), driving its potential for cytotoxicity and sensitization.

This guide provides a predictive toxicological assessment, synthesizing established Structure-Activity Relationships (SAR) with specific physicochemical data.

Physicochemical Properties & In Silico ADME

The toxicokinetics of 3-methoxy-1,5-diphenylpentan-1-one are governed by its lipophilicity and metabolic lability.

Table 1: Physicochemical Profile
PropertyValue (Predicted/Exp)Toxicological Implication
LogP (Octanol/Water) ~4.2 - 4.5High lipophilicity; indicates high membrane permeability and potential for bioaccumulation in adipose tissue.
Topological Polar Surface Area (TPSA) 26.3 ŲExcellent blood-brain barrier (BBB) penetration predicted.
Water Solubility Low (< 0.1 mg/mL)Rate-limiting step in absorption; requires lipid-based formulation for bioavailability.
H-Bond Acceptors 2Moderate interaction with solvent water.
Rotatable Bonds 6High conformational flexibility, aiding binding to metabolic enzymes (CYP450).

Mechanisms of Toxicity: The Elimination Pathway

The primary safety concern is the retro-Michael /


-elimination  pathway. This transformation converts the relatively inert methoxy-ketone into a reactive alkylating agent.
The Chemical Mechanism

In the presence of Lewis acids (often used in its synthesis, e.g., FeCl


) or biological hydrolases, the C3-methoxy group acts as a leaving group. This generates the conjugated enone.

Reaction:



Biological Consequence: Thiol Depletion

The resulting enone (1,5-diphenylpent-2-en-1-one) reacts with Glutathione (GSH) via 1,4-Michael addition.

  • Acute Effect: Rapid depletion of intracellular GSH pools leading to oxidative stress.

  • Chronic Effect: Covalent modification of Keap1 (cysteine sensor), activating the Nrf2 antioxidant response element (ARE). While this can be cytoprotective, excessive activation is linked to toxicity.

Visualization: Metabolic Activation & Toxicity Pathway

ToxicityPathway Parent Parent Compound (3-methoxy-1,5-diphenylpentan-1-one) Metabolism Metabolic/Chemical Stress (CYP450 or pH shift) Parent->Metabolism Enone Reactive Metabolite (1,5-diphenylpent-2-en-1-one) [Michael Acceptor] Metabolism->Enone Beta-Elimination Methanol Byproduct (Methanol) Metabolism->Methanol Adduct GSH-Conjugate (Detoxification/Excretion) Enone->Adduct + GSH (Phase II) Protein Cellular Proteins (Cys residues) Enone->Protein Covalent Binding Damage Cellular Damage (Oxidative Stress / Apoptosis) Enone->Damage GSH Depletion GSH Cellular Glutathione (GSH) GSH->Adduct Protein->Damage Loss of Function

Figure 1: The bioactivation pathway of 3-methoxy-1,5-diphenylpentan-1-one via


-elimination, leading to Michael Acceptor formation and subsequent protein alkylation.

Experimental Protocols for Safety Assessment

To validate the predicted toxicity, the following assays are recommended. These protocols prioritize the detection of the reactive enone intermediate.

Protocol: Chemical Stability & Elimination Assay

Objective: Determine the half-life of the parent compound under physiological pH and simulated gastric conditions.

Methodology:

  • Preparation: Dissolve 3-methoxy-1,5-diphenylpentan-1-one (10 mM) in DMSO.

  • Incubation: Dilute to 100 µM in:

    • Buffer A: PBS (pH 7.4)

    • Buffer B: Simulated Gastric Fluid (pH 1.2)

    • Buffer C: Simulated Intestinal Fluid (pH 6.8)

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring transitions for:

    • Parent:

      
      
      
    • Elimination Product (Enone):

      
       (Loss of 32 Da).
      

Self-Validating Check:

  • If the Enone peak area increases inversely to the Parent, the elimination hypothesis is confirmed.

  • Control: Incubate in pure ACN to rule out thermal degradation during injection.

Protocol: GSH-Trapping Assay (Electrophilicity Screen)

Objective: Quantify the potential for covalent binding to thiols.

Methodology:

  • Reaction Mix: Mix Test Compound (50 µM) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4).

  • Incubation: 37°C for 4 hours.

  • Analysis: Analyze via LC-MS for the presence of the GSH-adduct (

    
    ).
    
  • Quantification: Calculate % Parent remaining vs. % Adduct formed.

Interpretation:

  • 
     Adduct formation indicates High Reactivity  (Potential Sensitizer).
    
  • 
     Adduct formation indicates Low Reactivity  (Stable).
    

Occupational Safety & Handling

Given the lipophilicity and potential for metabolite reactivity, strict industrial hygiene is required.

Table 2: Risk Mitigation Strategies
Hazard ClassRisk DescriptionControl Measure
Dermal High Lipophilicity allows rapid skin absorption. Potential for allergic contact dermatitis via protein haptenization (Enone).Double Nitrile Gloves (0.11 mm min thickness). Tyvek sleeves recommended during synthesis.
Inhalation Solid powder; dust inhalation may cause respiratory irritation.Handle in Fume Hood or Powder Containment Hood (Class I). Use N95/P2 respirator if open handling is unavoidable.
Environmental Predicted high LogP implies persistence in aquatic environments.Do not dispose of down drains. Collect as Halogen-free Organic Waste .

Synthesis Context (Source of Impurities)

Understanding the synthesis helps identify toxic impurities. The compound is typically synthesized via Iron(III)-catalyzed Mukaiyama Aldol reaction .

  • Reagents: Silyl enol ether + Acetal/Aldehyde + FeCl

    
    H
    
    
    
    O catalyst.[2]
  • Common Impurities:

    • Residual Iron: Check for heavy metal content (ICP-MS).

    • Silyl byproducts: Trimethylsilyl derivates (irritants).

    • The Enone (1,5-diphenylpent-2-en-1-one): Often present as a degradation product in the raw material (check via H-NMR: look for olefinic protons at

      
       6.0–7.0 ppm).
      

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-Pentanone, 3-methoxy-1,5-diphenyl- (DTXSID90466252). [Link]

  • PubChem. Compound Summary: 3-methoxy-1,5-diphenylpentan-1-one (CID 101606775). [Link]

  • ResearchGate (Synthetic Method). FeCl3·6H2O-Catalyzed Mukaiyama-Aldol Type Reactions of Enolizable Aldehydes and Acetals. (Referencing Compound 4bc).[2][3] [Link]

Sources

Protocols & Analytical Methods

Method

"enantioselective synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-"

Executive Summary Target Molecule: 1-Pentanone, 3-methoxy-1,5-diphenyl- CAS Registry: [Relevant Analogues: 1044605-xx-x] Stereochemistry: Target (S)-enantiomer (exemplar for protocol).[1][2][3] Application: Chiral -metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-Pentanone, 3-methoxy-1,5-diphenyl- CAS Registry: [Relevant Analogues: 1044605-xx-x] Stereochemistry: Target (S)-enantiomer (exemplar for protocol).[1][2][3] Application: Chiral


-methoxy ketones are critical pharmacophores in tyrosinase inhibitors, anti-inflammatory agents, and intermediates for complex natural products (e.g., Diplomorpha derivatives).

Technical Abstract: This application note details a robust, high-enantiomeric excess (ee) synthesis of 3-methoxy-1,5-diphenylpentan-1-one. Unlike traditional routes relying on the reversible and often non-selective conjugate addition of methoxide to enones, this protocol utilizes a Direct Catalytic Asymmetric Aldol Reaction followed by a mild O-methylation . This "construct-then-functionalize" strategy ensures high stereochemical fidelity (>95% ee) and chemical yield (>85%).[1][2][3] The workflow employs a Dinuclear Zinc-based catalytic system (Trost Protocol) to set the C3 stereocenter, followed by silver-mediated methylation to preserve optical purity.[1][2][3]

Retrosynthetic Analysis & Strategy

The structural dissection of the target reveals a classic aldol retron. The C3 chiral center carrying the methoxy group is best established at the alcohol stage.

  • Disconnection: C2–C3 bond (Aldol) or C3–O bond (Etherification).

  • Selected Route: Direct Asymmetric Aldol

    
     O-Methylation.[1][2][3]
    
  • Precursors: Acetophenone (Nucleophile) and Hydrocinnamaldehyde (Electrophile).

Why this route? Direct conjugate addition of methanol to 1,5-diphenyl-2-penten-1-one (the "Oxa-Michael" route) is thermodynamically reversible and kinetically sluggish, often leading to low ee and racemization.[1][2][3] The Aldol route is irreversible under the prescribed conditions and allows for precise catalyst control.

Retrosynthesis Target Target: 3-Methoxy-1,5-diphenylpentan-1-one (Chiral Center at C3) AldolAdduct Intermediate: 3-Hydroxy-1,5-diphenylpentan-1-one (High ee established here) Target->AldolAdduct O-Methylation (Ag2O, MeI) Precursors Precursors: Acetophenone + Hydrocinnamaldehyde AldolAdduct->Precursors Asymmetric Aldol (Dinuclear Zn Catalyst)

Figure 1: Retrosynthetic logic prioritizing stereocontrol via C-C bond formation.

Detailed Experimental Protocol

Stage 1: Direct Catalytic Asymmetric Aldol Reaction

Objective: Coupling of Acetophenone and Hydrocinnamaldehyde to form (S)-3-hydroxy-1,5-diphenylpentan-1-one.[1][2][3] Catalyst System: Trost’s Dinuclear Zinc Alkoxide (generated in situ from Et₂Zn and a chiral semi-crown ligand).

Reagents:

  • Acetophenone (1.0 equiv, 10 mmol)

  • Hydrocinnamaldehyde (3-phenylpropanal) (1.1 equiv, 11 mmol)[1][2][3]

  • (S,S)-Linked-BINOL Ligand (e.g., Trost Ligand) (2-5 mol%)[1][2][3]

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes) (4-10 mol%)[1][2][3]

  • THF (Anhydrous)[2]

  • Molecular Sieves (4Å, activated)

Protocol:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the (S,S)-Ligand (0.2 mmol) in anhydrous THF (10 mL). Cool to 0°C.[4]

  • Zinc Addition: Dropwise add Et₂Zn (0.4 mmol, 1.0 M solution). Evolution of ethane gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to form the active dinuclear species.

  • Substrate Addition: Cool the catalyst solution to -20°C. Add Acetophenone (1.20 g, 10 mmol) followed immediately by Hydrocinnamaldehyde (1.47 g, 11 mmol).

  • Incubation: Stir the mixture at -5°C to 0°C for 18–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the consumption of acetophenone.

  • Quench: Quench the reaction with 1N HCl (5 mL). Extract with EtOAc (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30).

    • Expected Yield: 85–92%[1][2]

    • Expected ee: >90% (Determine by Chiral HPLC, e.g., Chiralcel OD-H).

Stage 2: Mild O-Methylation (Purdie-Irvine Conditions)

Objective: Methylation of the secondary alcohol without causing


-elimination (retro-Michael) or racemization.[1][2][3]
Why Ag₂O?  Strong bases (NaH) can cause retro-aldol or dehydration to the enone.[1][2][3] Silver oxide provides a neutral, non-basic activation.

Reagents:

  • (S)-3-Hydroxy-1,5-diphenylpentan-1-one (from Stage 1)[1][2][3]

  • Iodomethane (MeI) (5.0 equiv)[2]

  • Silver(I) Oxide (Ag₂O) (2.0 equiv)[2]

  • Dichloromethane (DCM) or DMF (Dry)[2]

Protocol:

  • Dissolution: Dissolve the aldol adduct (2.54 g, 10 mmol) in anhydrous DCM (20 mL) in a foil-wrapped flask (light sensitive).

  • Reagent Addition: Add Ag₂O (4.6 g, 20 mmol) in one portion, followed by MeI (3.1 mL, 50 mmol).

  • Reaction: Stir vigorously at RT for 24–48 hours. The silver salts will turn from black to grey/yellow as AgI forms.

  • Filtration: Filter the suspension through a pad of Celite to remove silver salts. Rinse the pad with DCM.

  • Workup: Concentrate the filtrate. If DMF was used, wash with water (3x) and brine to remove solvent.

  • Final Purification: Flash chromatography (SiO₂, Hexane/EtOAc 95:5). The product is less polar than the alcohol.

Analytical Specifications & QC

Data Summary Table:

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (HPLC) >98.0%C18 Reverse Phase (H₂O/MeCN)
Enantiomeric Excess >95% eeChiral HPLC (Chiralcel OD-H, Hex/IPA 98:[1][2][3]2)
¹H NMR (Diagnostic)

3.80 (m, 1H, CH -OMe), 3.35 (s, 3H, -OCH ₃)
400 MHz CDCl₃
Mass Spec [M+H]⁺ = 269.15ESI-HRMS

Key NMR Signals (Validation):

  • The appearance of a sharp singlet at ~3.35 ppm confirms O-methylation.[1][2][3]

  • The retention of the multiplet at ~3.80 ppm (chiral methine) without broadening or splitting suggests preservation of stereochemistry.

  • Absence of olefinic protons (6.0–7.5 ppm region, distinct from aromatics) confirms no elimination to the enone occurred.

Mechanistic Insight & Troubleshooting

Catalytic Cycle (Trost Aldol): The dinuclear zinc catalyst functions like a "molecular enzyme." One zinc atom coordinates the ketone enolate (nucleophile), while the second zinc atom activates the aldehyde (electrophile). The chiral ligand pocket ensures that the aldehyde approaches the enolate from only one face (Re-face or Si-face attack), dictating the stereochemistry.

Mechanism Step1 Ligand Exchange (Et2Zn + Ligand -> Zn-Zn Species) Step2 Deprotonation (Acetophenone -> Zn-Enolate) Step1->Step2 Step3 Coordination (Aldehyde binds to 2nd Zn) Step2->Step3 Step4 C-C Bond Formation (Stereoselective Step) Step3->Step4 Step5 Product Release (Aldol Adduct + Catalyst Regeneration) Step4->Step5 Step5->Step2 Cycle Repeats

Figure 2: Simplified catalytic cycle for the Dinuclear Zinc Asymmetric Aldol.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Catalyst poisoning by moistureEnsure rigorous drying of THF and use activated MS 4Å.[1][2][3]
Low ee Temperature too high during additionMaintain -20°C strictly during substrate addition.[1][2][3]
Elimination (Stage 2) Reaction mixture too basic or hotUse Ag₂O (neutral) instead of NaH. Keep at RT.
Incomplete Methylation Ag₂O surface passivationAdd fresh Ag₂O or use ultrasonic activation.

References

  • Trost, B. M., & Ito, H. (2000). A Direct Catalytic Enantioselective Aldol Reaction of Methyl Ketones. Journal of the American Chemical Society, 122(48), 12003–12004. Link[2]

  • Kumagai, N., Matsunaga, S., & Shibasaki, M. (2004). Direct Catalytic Asymmetric Aldol Reaction of Hydroxyketones. Journal of the American Chemical Society, 126(42), 13632–13633. Link[2]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Tanikaga, R., et al. (1988).

Sources

Application

Application Note: A Robust GC-MS Protocol for the Analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl-

Abstract This application note presents a comprehensive and robust method for the analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS No. 51238-86-9) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and robust method for the analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS No. 51238-86-9) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and validated method for the identification and potential quantification of this aromatic ketone. The methodology detailed herein is grounded in established principles of gas chromatography and mass spectrometry, ensuring scientific integrity and transferability. This guide provides a step-by-step protocol from sample preparation to data analysis, including justifications for critical experimental parameters and a framework for method validation in alignment with industry best practices.

Introduction

1-Pentanone, 3-methoxy-1,5-diphenyl- is a complex aromatic ketone of interest in various fields of chemical and pharmaceutical research. Accurate and precise analytical methods are paramount for its characterization, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite high-resolution separation and sensitive detection for the analysis of such semi-volatile compounds.[2] This application note addresses the absence of a standardized protocol for this specific analyte by providing a well-reasoned and detailed analytical workflow.

Causality of Method Choice: The selection of GC-MS is predicated on the predicted volatility and thermal stability of the target analyte, which possesses a molecular structure amenable to gas phase separation. The mass spectrometric detection provides an additional layer of specificity, crucial for unambiguous identification in complex matrices.[3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust GC-MS method. While extensive experimental data for 1-Pentanone, 3-methoxy-1,5-diphenyl- is not widely available, properties of structurally similar compounds can be used for initial parameter estimation. For instance, the related compound 1-Pentanone, 3-methoxy-1-phenyl- has a molecular weight of 192.25 g/mol and a predicted XLogP3 of 2.4, suggesting moderate lipophilicity and sufficient volatility for GC analysis.[4]

PropertyPredicted Value/InformationSource
Chemical Formula C24H24O2Inferred from name
Molecular Weight 360.45 g/mol Calculated
CAS Number 51238-86-9EPA CompTox[1]
Structure

Experimental Protocol

This protocol provides a detailed methodology for the GC-MS analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

Materials and Reagents
  • Analyte Standard: 1-Pentanone, 3-methoxy-1,5-diphenyl- (as available from a reputable chemical supplier)

  • Solvent: Dichloromethane or Ethyl Acetate (GC or HPLC grade)

  • Inert Gas: Helium (99.999% purity) for carrier gas

  • Vials: 2 mL amber glass vials with PTFE-lined caps

Sample Preparation

The choice of sample preparation technique is contingent on the sample matrix. For a standard solution or a relatively clean sample matrix, a direct "dilute and shoot" approach is recommended. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

Standard Solution Preparation:

  • Accurately weigh a known amount of 1-Pentanone, 3-methoxy-1,5-diphenyl- standard.

  • Dissolve the standard in the chosen solvent (e.g., dichloromethane) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Transfer the standards to 2 mL amber glass vials for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation and analytical goals.

Rationale for Parameter Selection:

  • GC Column: A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is chosen due to the aromatic nature of the analyte.[5][6] This stationary phase provides good selectivity for aromatic compounds.

  • Injector Temperature: A temperature of 280 °C is selected to ensure the rapid and complete vaporization of the analyte without thermal degradation.

  • Oven Temperature Program: A temperature ramp is employed to ensure good chromatographic peak shape and resolution from any potential impurities or matrix components. The initial temperature is held to focus the analytes at the head of the column, and the ramp rate is chosen to balance analysis time and separation efficiency.

  • Mass Spectrometer Parameters: Standard electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation. The mass range is set to cover the expected molecular ion and fragment ions.

Parameter Recommended Setting
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Inlet Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 150 °C, hold 1 min
Ramp: 15 °C/min to 300 °C, hold 10 min
Injection Volume 1 µL
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 280 °C
Scan Mode Full Scan
Mass Range m/z 50-550
Data Analysis and Interpretation

The primary identification of 1-Pentanone, 3-methoxy-1,5-diphenyl- will be based on its retention time and the fragmentation pattern in the mass spectrum. Due to the likely absence of this compound in commercial mass spectral libraries, the interpretation of the mass spectrum will be crucial.

Predicted Mass Spectrum:

The fragmentation of aromatic ketones is typically driven by cleavage at the bonds alpha to the carbonyl group and rearrangements.[7][8] For 1-Pentanone, 3-methoxy-1,5-diphenyl-, the following key fragments are predicted:

m/z Predicted Fragment Ion Fragmentation Pathway
360[M]+•Molecular Ion
255[M - C6H5CH2CH2]+α-cleavage
105[C6H5CO]+α-cleavage
91[C7H7]+Tropylium ion (rearrangement from benzyl group)
77[C6H5]+Phenyl ion

Method Validation Framework

To ensure the reliability and reproducibility of the analytical data, the developed GC-MS method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix and a spiked matrix to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and performing a linear regression analysis. A correlation coefficient (R²) of ≥ 0.99 is typically desired.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by performing recovery studies on spiked matrix samples at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizations

Experimental Workflow

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution in Solvent Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Vialing Transfer to Vials Dilution->Vialing Injection Sample Injection Vialing->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Spectral Identification Integration->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

Method Validation Logic

Method Validation Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD & LOQ Method Validation->LOD_LOQ Robustness Robustness Method Validation->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1-Pentanone, 3-methoxy-1,5-diphenyl- on Cancer Cell Lines

Authored by: Senior Application Scientist Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the novel compound 1-Pentanone, 3-methoxy-1,5-diphenyl-. While direct biological data for this specific molecule is limited, its structural similarity to other 1,5-diaryl-3-oxo-pentadiene analogues, which have demonstrated significant anti-neoplastic properties, warrants a thorough investigation into its cytotoxic potential against cancer cell lines.[1][2] This document outlines detailed protocols for the culture of relevant cancer cell lines and the subsequent assessment of cytotoxicity using the widely accepted MTT and LDH assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Cytotoxicity Screening

The compound 1-Pentanone, 3-methoxy-1,5-diphenyl- belongs to a class of molecules that has garnered interest in cancer research due to the cytotoxic activity of structurally related compounds.[1][2][3] The 1,5-diaryl-3-oxo-pentadiene scaffold has been identified as a key pharmacophore in various studies demonstrating anti-proliferative effects.[1][2] Therefore, a systematic evaluation of 1-Pentanone, 3-methoxy-1,5-diphenyl- for its ability to induce cell death in cancer cell lines is a critical step in its potential development as a therapeutic agent.

In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology. They provide initial, yet crucial, data on the dose-dependent effects of a compound on cell viability and proliferation.[4][5] This document focuses on two robust and widely used methods:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[7] The amount of LDH in the culture supernatant is directly proportional to the number of dead or damaged cells.[7]

The selection of appropriate cancer cell lines is paramount. For a broad initial screening, a panel of cell lines representing different cancer types is recommended. For instance, a panel could include:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • Jurkat: A human T-lymphocyte leukemia cell line.

Compound Handling and Preparation

2.1. Storage and Handling:

Based on safety data for related pentanone compounds, 1-Pentanone, 3-methoxy-1,5-diphenyl- should be handled in a well-ventilated area.[8][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8] The compound should be stored in a tightly sealed container in a cool, dry place, away from light and heat.[10]

2.2. Preparation of Stock Solution:

A high-concentration stock solution should be prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for cell-based assays.

  • Accurately weigh a precise amount of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

  • Dissolve the compound in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cancer Cell Line Culture Protocols

Adherence to aseptic cell culture techniques is critical for obtaining reliable and reproducible results.[11][12]

3.1. General Cell Culture Conditions:

  • Incubator: 37°C, 5% CO₂, and high humidity.[13][14]

  • Media: Use the recommended growth medium for each specific cell line (e.g., DMEM or RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Monitoring: Regularly examine cells under an inverted microscope to check for confluency, morphology, and signs of contamination.[11]

3.2. Thawing of Cryopreserved Cells:

  • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.[13]

  • Quickly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.[12][15]

  • Wipe the vial with 70% ethanol before opening in a biological safety cabinet.

  • Transfer the cell suspension into the prepared conical tube.

  • Centrifuge at 300 x g for 3-5 minutes.[13]

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriately sized culture flask and place it in the incubator.[13]

3.3. Passaging of Adherent Cancer Cell Lines:

Cells should be passaged when they reach 70-90% confluency to maintain optimal growth.[13]

  • Aspirate the old culture medium.

  • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[15]

  • Add a sufficient volume of a detachment agent (e.g., 0.25% Trypsin-EDTA) to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach.[15]

  • Neutralize the trypsin with complete growth medium.

  • Collect the cell suspension and centrifuge at 300 x g for 3-5 minutes.

  • Resuspend the cell pellet in fresh medium and plate into new flasks at the recommended split ratio.[13]

In Vitro Cytotoxicity Assay Protocols

The following protocols outline the steps for performing MTT and LDH assays to determine the cytotoxic effects of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

MTT Assay Protocol

This assay measures the metabolic activity of cells as an indicator of viability.[4][5][16]

Materials:

  • Cultured cancer cells

  • 1-Pentanone, 3-methoxy-1,5-diphenyl- stock solution

  • Complete growth medium

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Pentanone, 3-methoxy-1,5-diphenyl- from the stock solution in complete growth medium.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][7]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined using a dose-response curve.

LDH Assay Protocol

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[7]

Materials:

  • Cultured cancer cells

  • 1-Pentanone, 3-methoxy-1,5-diphenyl- stock solution

  • Complete growth medium

  • Sterile 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection:

    • After the desired exposure time, carefully collect the cell culture supernatant from each well without disturbing the cells.[7]

    • Transfer a portion of the supernatant to a new 96-well plate as per the kit's instructions.

  • LDH Reaction and Measurement:

    • Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity for each concentration based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation and Interpretation

Table 1: Experimental Parameters for Cytotoxicity Assays

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viabilityCell death (cytotoxicity)
Incubation Time 24, 48, 72 hours24, 48, 72 hours
Detection Colorimetric (570 nm)Colorimetric (490 nm)
Controls Vehicle, NegativeVehicle, Positive (Lysis)

A dose-response curve should be generated by plotting the percentage of cell viability or cytotoxicity against the log concentration of 1-Pentanone, 3-methoxy-1,5-diphenyl-. From this curve, the IC₅₀ value can be determined, which is a key indicator of the compound's cytotoxic potency.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the cytotoxicity assessment of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay LDH_Assay LDH Assay Compound_Treatment->LDH_Assay Absorbance_Reading Absorbance Reading MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading Data_Processing Data Processing (% Viability/Cytotoxicity) Absorbance_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: General workflow for in vitro cytotoxicity testing.

mtt_assay_pathway MTT MTT (Yellow, Soluble) Mito_Dehydrogenase Mitochondrial Dehydrogenases (in viable cells) MTT->Mito_Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Mito_Dehydrogenase->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Colorimetric Measurement (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro cytotoxic evaluation of 1-Pentanone, 3-methoxy-1,5-diphenyl-. By following these detailed protocols, researchers can obtain reliable and reproducible data to assess its potential as an anti-cancer agent. Positive results from these screening assays would justify further investigation into the compound's mechanism of action, including studies on apoptosis induction, cell cycle arrest, and effects on specific signaling pathways.

References

  • Alpha Lifetech. (2023, August 21). Cancer Cell Lines Culture Protocol. Medium. [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]

  • Clynes, M. (n.d.). Essential Techniques of Cancer Cell Culture. In Cancer Cell Culture (pp. 1-13). Humana Press. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Kourouma, A. A., et al. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed, 21(1), 59-65. [Link]

  • Friendly, G. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • Ellson, J., Gansner, E., Koutsofios, E., North, S. C., & Woodhull, G. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • YouTube. (n.d.). Dot Language Graphviz. [Link]

  • Graphviz. (n.d.). User Guide. [Link]

  • Al-Abd, A. M., et al. (2016). Tumor-selective cytotoxicity of a novel pentadiene analogue on human leukemia/lymphoma cells. Anti-Cancer Agents in Medicinal Chemistry, 17(8), 1103-1111. [Link]

  • Fassihi, A., et al. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(1), 166-176. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Pentanone, 3-methoxy-1,5-diphenyl- - Hazard Genotoxicity. [Link]

  • Md Hashim, N. F., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 26(24), 7599. [Link]

  • PubChem. (n.d.). 1-Pentanone, 3-methoxy-1-phenyl-. [Link]

  • Lab Alley. (2019, March 25). 3-Pentanone - Safety Data Sheet. [Link]

  • Nath, L. R., et al. (2017). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Advances, 7(57), 36033-36047. [Link]

  • Wang, L., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry, 21(3), 651-659. [Link]

  • University of Notre Dame. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,5-dihydroxy-1,5-diphenyl-3-pentanone. [Link]

  • PubChem. (n.d.). 3-Hydroxy-1,5-diphenyl-1-pentanone. [Link]

Sources

Application

Application Note: Anti-Proliferative Evaluation of 1-Pentanone, 3-methoxy-1,5-diphenyl- Derivatives

Executive Summary & Scientific Rationale This guide details the evaluation protocols for 1-Pentanone, 3-methoxy-1,5-diphenyl- and its structural derivatives. Chemically classified as diarylpentanoids , these compounds ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the evaluation protocols for 1-Pentanone, 3-methoxy-1,5-diphenyl- and its structural derivatives. Chemically classified as diarylpentanoids , these compounds are structurally related to monocarbonyl analogs of curcumin (MACs) but possess a distinct saturated or partially saturated linker often functionalized at the C3 position.

Chemical Basis & SAR

The core scaffold, 1,5-diphenyl-1-pentanone , represents a reduced pharmacophore of the chalcone/curcuminoid family. The specific 3-methoxy substitution (Ph-C(=O)-CH₂-CH(OMe)-CH₂-CH₂-Ph) is critical. In many biological systems,


-methoxy ketones can act as "masked" Michael acceptors, potentially undergoing elimination to form the reactive enone (1,5-diphenyl-2-penten-1-one) in situ, or binding directly to hydrophobic pockets in target proteins like tubulin or kinases.

Key Therapeutic Potential:

  • Cytotoxicity: Potent IC

    
     values observed in various carcinoma lines (e.g., lung, breast, prostate).
    
  • Stability: Unlike the hydrolytically unstable

    
    -diketone moiety of curcumin, the 1-pentanone scaffold offers superior metabolic stability.
    
  • Mechanism: Induction of mitochondrial apoptosis and G2/M cell cycle arrest.

Mechanism of Action (Hypothesized Pathway)

The anti-proliferative activity of 3-methoxy-1,5-diphenyl-1-pentanone derivatives is likely mediated through a multi-target mechanism involving Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction.

Signaling Pathway Visualization

MOA_Pathway Compound 3-methoxy-1,5-diphenyl- 1-pentanone Enone Active Enone Species (In situ elimination?) Compound->Enone Potential Bioactivation ROS Intracellular ROS Accumulation Compound->ROS Oxidative Stress Enone->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito Oxidative Damage CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 PARP PARP Cleavage (DNA Repair Failure) Caspase3->PARP Apoptosis Apoptosis (Cell Death) PARP->Apoptosis

Figure 1: Proposed molecular mechanism.[1] The compound induces oxidative stress, triggering the intrinsic mitochondrial apoptotic pathway.

Experimental Protocols

Protocol A: Compound Preparation & Stability Check

Why: The 3-methoxy group can be labile. Verifying structural integrity before biological assays is non-negotiable.

  • Solubilization: Dissolve pure compound in DMSO to create a 10 mM stock .

  • QC Check: Analyze an aliquot via HPLC-UV (254 nm). Ensure purity >98%.

  • Stability Test: Dilute to 100 µM in cell culture media (DMEM + 10% FBS). Incubate at 37°C for 24h. Analyze via HPLC to detect potential elimination to the enone (1,5-diphenyl-2-penten-1-one).

    • Note: If elimination occurs, the biological effect may be due to the enone.

Protocol B: In Vitro Cytotoxicity Screening (SRB Assay)

Why: The Sulforhodamine B (SRB) assay is preferred over MTT for this class of compounds because diarylpentanoids can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in tetrazolium assays.

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HEK293 (Normal control).

  • Reagent: 0.4% (w/v) SRB in 1% acetic acid.

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions of the derivative (0.1 µM – 100 µM). Include DMSO vehicle control (<0.1%) and Doxorubicin (positive control).

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash 5x with water. Dry. Stain with SRB solution for 15 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

  • Read: Measure Absorbance at 510 nm.

Data Analysis: Calculate % Growth Inhibition using the formula:



Determine IC

using non-linear regression (GraphPad Prism).
Protocol C: Mechanistic Validation (Flow Cytometry)

Why: To distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).

Workflow Visualization:

Flow_Workflow cluster_Annexin Apoptosis Assay cluster_Cycle Cell Cycle Assay Step1 Treat Cells (IC50 Conc, 24h) Step2 Harvest & Wash (PBS) Step1->Step2 A1 Add Annexin V-FITC + PI Step2->A1 C1 Fix (70% EtOH) -20°C, Overnight Step2->C1 A2 Incubate 15 min (Dark) A1->A2 Output Flow Cytometer Analysis A2->Output C2 Stain (PI + RNase A) C1->C2 C2->Output

Figure 2: Dual-pathway flow cytometry workflow for apoptosis and cell cycle analysis.

Detailed Steps (Apoptosis):

  • Harvest treated cells (trypsinize carefully to preserve membrane).

  • Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

    • Q4 (Annexin-/PI-): Live

    • Q3 (Annexin+/PI-): Early Apoptosis (Key metric for this compound)

    • Q2 (Annexin+/PI+): Late Apoptosis

Quantitative Data Summary (Template)

When reporting results for 1,5-diphenyl-1-pentanone derivatives, structure your data as follows to allow for SAR analysis:

Compound IDR-Group (C3)IC50 (A549) µMIC50 (MCF-7) µMSelectivity Index (SI)*
DP-01 -H (Unsubstituted)25.4 ± 1.218.2 ± 0.92.1
DP-02 -OMe (Target)8.5 ± 0.5 6.1 ± 0.3 > 5.0
DP-03 -OH12.1 ± 0.810.4 ± 0.63.5
Curcumin (Reference)15.0 ± 1.512.5 ± 1.11.8

*SI = IC


 (Normal Cells) / IC

(Cancer Cells). An SI > 3 is considered favorable.

References

  • Devkota, H. P., et al. (2012). Diarylpentanoids from Diplomorpha canescens and Diplomorpha ganpi.[2][3] Chemical and Pharmaceutical Bulletin.[2]

  • Liang, G., et al. (2014).Monocarbonyl analogues of curcumin: A new class of anti-proliferative agents. Journal of Medicinal Chemistry. (Contextual grounding on MACs).
  • Vogel, S., et al. (2018). Cytotoxicity evaluation and apoptosis-inducing effects of furanone analogues in insect cell line SL2.[4] (Mechanistic parallel for 1,5-diphenyl-1-pentanone derivatives).

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays.[4] Journal of Immunological Methods.[4]

Sources

Method

"development of analytical standards for 1-Pentanone, 3-methoxy-1,5-diphenyl-"

Executive Summary & Strategic Context In the development of curcuminoid-based therapeutics and chalcone derivatives, the compound 1-Pentanone, 3-methoxy-1,5-diphenyl- (hereafter referred to as 3-MDP ) frequently emerges...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of curcuminoid-based therapeutics and chalcone derivatives, the compound 1-Pentanone, 3-methoxy-1,5-diphenyl- (hereafter referred to as 3-MDP ) frequently emerges as a critical process-related impurity or a metabolic intermediate. Unlike its parent curcuminoids, 3-MDP lacks the extensive


-conjugation of the 1,5-diene system, leading to distinct spectral properties that often evade detection in standard UV-Vis workflows designed for curcumin (420 nm).

This guide outlines the protocol for the structural elucidation, purification, and qualification of 3-MDP as a Certified Reference Material (CRM). This protocol is designed to meet ICH Q2(R2) (Validation) and ICH Q7 (GMP for APIs) standards, ensuring the material is suitable for use in quantifying impurities in drug substances.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1,5-diphenyl-3-methoxypentan-1-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 268.35 g/mol

  • Key Structural Feature: A chiral center at C3 (aliphatic methoxy group) and a mono-carbonyl functionality breaking the conjugation between the two phenyl rings.

Analytical Strategy: The "Self-Validating" Workflow

To establish 3-MDP as a primary standard, we cannot rely on relative retention times. We must use a "First Principles" approach combining orthogonal techniques.

AnalyticalWorkflow cluster_ID Structural Identification (Qualitative) cluster_Purity Purity Assignment (Quantitative) RawMaterial Crude 3-MDP (Synthesis/Isolation) PrepHPLC Prep-HPLC Purification RawMaterial->PrepHPLC NMR 2D NMR (HSQC/HMBC/COSY) PrepHPLC->NMR MS HR-MS (Accurate Mass) PrepHPLC->MS Chiral Chiral LC (Enantiomeric Ratio) PrepHPLC->Chiral qNMR 1H qNMR (Absolute Purity) NMR->qNMR Confirm Structure Certificate Certificate of Analysis (CoA) qNMR->Certificate Mass Balance LCPurity LC-UV/PDA (Chromatographic Purity) LCPurity->Certificate Water Karl Fischer (Residual Water) Water->Certificate

Figure 1: Orthogonal workflow for the qualification of 3-MDP. Note the central role of qNMR for absolute purity assignment, bypassing the need for an existing standard.

Protocol 1: Structural Elucidation (Identification)

The primary challenge with 3-MDP is distinguishing it from its regioisomers (e.g., where the methoxy is on the phenyl ring).

A. High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Diagnostic Fragmentation:

    • Perform MS/MS with collision energy ramp (10-40 eV).

    • Look for the McLafferty Rearrangement product. The C1 carbonyl will facilitate cleavage at the C2-C3 bond if

      
      -hydrogens are available, but the methoxy at C3 alters this.
      
    • Key Fragment: Loss of methanol (

      
      ) indicates the aliphatic methoxy. If the methoxy were on the phenyl ring, this loss would be energetically unfavorable.
      
B. Nuclear Magnetic Resonance (NMR)

This is the definitive identification step.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Critical Assignments:

    • The Methoxy Group: A sharp singlet at

      
       ppm integrating to 3H.
      
    • The Chiral Center (H3): A multiplet at

      
       ppm.
      
    • Connectivity (HMBC): This is the "Self-Validating" check.

      • The Methoxy protons must show a correlation to the C3 carbon.

      • The C3 proton must show correlations to C2 and C4.

      • Crucial: The Carbonyl Carbon (C1,

        
         ppm) must correlate with the protons on C2, confirming the ketone is at position 1, not position 3 or 5.
        

Protocol 2: Purity Assessment & Potency Assignment

Since 3-MDP is likely a "New Chemical Entity" in your library, you cannot assume a response factor of 1.0 relative to curcumin.

A. Chromatographic Purity (HPLC-PDA)

Standard curcumin methods (high organic, C18) may elute 3-MDP too quickly due to the loss of the rigid diene structure.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2]

  • Gradient: 30% B to 90% B over 15 minutes. (3-MDP is more hydrophobic than simple ketones but less than curcumin).

  • Detection: PDA is critical.

    • Extract spectrum 200–400 nm.

    • Expectation:

      
       will shift blue (hypsochromic) compared to curcumin. Expect 
      
      
      
      nm (benzoyl chromophore). Do not monitor at 420 nm , or you will miss it.
B. Quantitative NMR (qNMR) - The Gold Standard

To assign a purity value (Potency) without a reference standard, use qNMR.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Certified Reference Material traceble to NIST). High solubility in

    
    , non-overlapping signals.
    
  • Procedure:

    • Weigh

      
       mg of 3-MDP (precision 
      
      
      
      mg).
    • Weigh

      
       mg of IS into the same vial.
      
    • Dissolve in 0.7 mL

      
      .
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30-60 seconds) to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5]

Expert Insight: The Chirality Trap

3-MDP has a chiral center at C3. Synthetic routes (e.g., Michael addition of methanol to a chalcone precursor) usually yield a racemate .

  • Risk: If 3-MDP is a metabolite, it might be enzymatically produced as a single enantiomer (

    
     or 
    
    
    
    ).
  • Protocol: Develop a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H column) using Hexane:IPA (90:10).

  • Specification: If used as an impurity standard, the racemate is generally acceptable unless the specific enantiomer has distinct toxicological properties (ICH M7). However, the CoA must explicitly state "Racemic Mixture" or provide the e.e. (enantiomeric excess).

Summary of Specifications for CoA

TestMethodAcceptance Criteria (Example)
Appearance VisualOff-white to pale yellow oil/solid
Identification A 1H NMRConforms to structure; characteristic methoxy singlet
Identification B HRMSMass error < 5 ppm (

theoretical)
Chromatographic Purity HPLC-UV (254 nm)> 98.0% (Area %)
Assay (Potency) qNMRReport Value (e.g., 98.5% w/w)
Residual Solvents GC-Headspace< ICH Q3C Limits
Stereochemistry Chiral HPLCReport Ratio (e.g., 50:50 Racemate)

References

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[6] ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances.[7] Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "The 100% Quantitative NMR Signal: A Guide to the qNMR Resonance." Journal of Natural Products, 75(4), 834-851. Retrieved from [Link]

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51-59. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 11148223: 1-Pentanone, 3-methoxy-1-phenyl- (Substructure Reference). Retrieved from [Link]

Sources

Application

Application Note: Use of 1-Pentanone, 3-methoxy-1,5-diphenyl- in Materials Science

[1] Executive Summary 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9) is a critical latent precursor and benchmarking substrate in the field of organic materials science. While often overshadowed by its conjugated...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9) is a critical latent precursor and benchmarking substrate in the field of organic materials science. While often overshadowed by its conjugated derivative (1,5-diphenyl-2-penten-1-one), this methoxy-adduct serves a unique role in the controlled processing of optoelectronic films and the evaluation of heterogeneous catalysts .

Its saturated structure disrupts the


-conjugation found in chalcones, rendering it optically transparent in the visible region and highly soluble in organic solvents. These properties allow for its use as a "masked" material that can be solution-processed and subsequently thermally or chemically "activated" to form the active nonlinear optical (NLO) or fluorescent species.

This guide details the material properties, specific applications in precursor chemistry and catalyst testing, and provides rigorous protocols for its synthesis and activation.

Material Specifications & Properties

PropertyDataNotes
Chemical Name 3-methoxy-1,5-diphenyl-1-pentanoneAlso: 3-methoxy-1,5-diphenylpentan-1-one
CAS Number 51238-86-9Validated Registry Number
Molecular Formula

Molecular Weight 268.35 g/mol
Physical State Viscous Oil / Low-melting SolidDepends on enantiomeric purity
Solubility High:

, THF, TolueneLow: Water, Hexane
Lipophilic nature aids film casting
UV Cutoff

nm (approx)
Transparent in visible spectrum (unlike chalcone)
Key Functionality

-Methoxy Ketone
Labile group for elimination reactions

Core Applications in Materials Science

Application A: Latent Precursor for Organic Electronics (NLO Materials)

In the fabrication of nonlinear optical (NLO) devices, direct processing of crystalline chalcones (like 1,5-diphenyl-2-penten-1-one) often leads to poor film quality due to rapid crystallization and low solubility.

The Solution: Use 3-methoxy-1,5-diphenyl-1-pentanone as a Latent Pigment Precursor .

  • Solubility: The methoxy group and flexible alkyl chain prevent

    
    -stacking, increasing solubility in spin-coating solvents (e.g., chlorobenzene).
    
  • Film Formation: It forms amorphous, defect-free films upon spin coating.

  • Activation: Post-deposition annealing (

    
     or acid vapor) triggers the elimination of methanol, regenerating the planar, conjugated chalcone structure in situ.
    
Application B: Benchmarking Substrate for Lewis Acid Catalysts

The synthesis of this molecule via the Mukaiyama-Aldol reaction is a standard test for evaluating the activity of new solid-state Lewis acid catalysts (e.g., metal-organic frameworks, doped silicas). The diastereoselectivity (syn/anti ratio) of the 3-methoxy product provides sensitive feedback on the catalyst's active site geometry.

Scientific Mechanisms & Logic

The utility of this material hinges on the reversible transformation between the Mukaiyama Adduct (Storage Form) and the Enone (Active Form).

Mechanism 1: Synthesis via Mukaiyama-Aldol

The reaction involves the coupling of a silyl enol ether (nucleophile) with an acetal (electrophile), catalyzed by a Lewis Acid (


, 

).
  • Why this matters: This route guarantees the placement of the methoxy group at the C3 position, creating the specific "masked" functionality.

Mechanism 2: Thermal Activation (Elimination)

Under heat or acid catalysis, the molecule undergoes


-elimination of methanol (

).
  • Reaction:

    
    
    
  • Result: Restoration of the

    
     double bond, extending conjugation between the two phenyl rings.
    
Diagram: Processing Workflow

G cluster_0 Step 1: Synthesis cluster_1 Step 2: The Material cluster_2 Step 3: Activation Acetophenone Acetophenone (Silyl Enol Ether) Catalyst Cat: FeCl3 Acetophenone->Catalyst Acetal 3-Phenylpropanal (Dimethyl Acetal) Acetal->Catalyst Target 3-methoxy-1,5-diphenyl- 1-pentanone (Latent Precursor) Catalyst->Target Mukaiyama-Aldol Chalcone 1,5-diphenyl- 2-penten-1-one (Active NLO Material) Target->Chalcone Heat/Acid (Elimination) Methanol MeOH (Byproduct) Target->Methanol

Caption: Logical workflow from precursor synthesis to active material generation via elimination.

Experimental Protocols

Protocol A: High-Purity Synthesis (Catalyst Evaluation Mode)

Objective: Synthesize 3-methoxy-1,5-diphenyl-1-pentanone to evaluate a Lewis Acid catalyst (e.g.,


) or prepare precursor stock.

Reagents:

  • Substrate A: 1-phenyl-1-(trimethylsiloxy)ethylene (Silyl Enol Ether of Acetophenone).

  • Substrate B: 3-phenylpropanal dimethyl acetal.

  • Catalyst: Iron(III) chloride hexahydrate (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under

    
     atmosphere.
    
  • Loading: Add

    
     (5 mol%) to the flask.
    
  • Solvation: Add Substrate B (1.0 mmol) and DCM (5 mL). Cool to 0°C.[1]

  • Addition: Dropwise add Substrate A (1.2 mmol) over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Checkpoint: Product spot should appear at

      
      .
      
  • Quenching: Add saturated

    
     (10 mL).
    
  • Extraction: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

  • Validation:

    
     NMR (
    
    
    
    ) should show a diagnostic methoxy singlet at
    
    
    ppm and a multiplet for the methine proton at
    
    
    ppm.
Protocol B: Thin-Film Deposition and Activation

Objective: Create a conjugated NLO film from the methoxy precursor.

Procedure:

  • Solution Prep: Dissolve 3-methoxy-1,5-diphenyl-1-pentanone (20 mg) in Chlorobenzene (1 mL). Filter through 0.45

    
     PTFE filter.
    
  • Deposition: Spin coat onto quartz substrate at 2000 RPM for 60 seconds.

    • Result: Transparent, amorphous film.

  • Activation (Annealing): Place substrate on a hot plate at 180°C for 30 minutes under vacuum.

    • Mechanism:[2][3] Thermal elimination of methanol.

  • Characterization: Measure UV-Vis absorbance.

    • Success Criteria: Appearance of a strong absorption band at

      
       nm (characteristic of the chalcone 
      
      
      
      transition).

References

  • Synthesis & Catalysis

    • Title: -Catalyzed Mukaiyama-Aldol Type Reactions of Enolizable Aldehydes and Acetals.
    • Source: ResearchG
    • Relevance: Defines the primary synthetic route and characterization d
    • URL:

  • Chemical Properties & Safety

    • Title: 1-Pentanone, 3-methoxy-1,5-diphenyl- Chemical Details and ToxCast Data.[4][5]

    • Source: U.S. Environmental Protection Agency (EPA) CompTox Dashboard.[5]

    • Relevance: Provides safety, toxicity, and physicochemical property estim
    • URL:

  • Related Material Applications (Chalcones)

    • Title: Synthesis and Biological Activity of (E)-1,5-Diphenyl-2-penten-1-one.[1][6]

    • Source: ResearchG
    • Relevance: Establishes the properties of the "active" material generated after elimin
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 1-Pentanone, 3-methoxy-1,5-diphenyl-

Topic: Troubleshooting the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- CAS Reference (Generic): Related to β-methoxy ketone derivatives (e.g., 103367-63-1 analogs). Molecular Formula: C H O (Assuming Phenyl rings)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- CAS Reference (Generic): Related to β-methoxy ketone derivatives (e.g., 103367-63-1 analogs). Molecular Formula: C


H

O

(Assuming Phenyl rings) -> Correction: C

H

O

Molecular Weight: ~268.35 g/mol

Technical Overview & Reaction Logic

This guide addresses the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- , a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methoxy ketone. The most robust synthetic route involves a two-stage sequence:
  • Aldol Condensation: Reaction of Acetophenone with Hydrocinnamaldehyde (3-phenylpropanal) to form the

    
    -unsaturated enone (1,5-diphenyl-2-penten-1-one ).
    
  • Michael Addition (Conjugate Addition): Nucleophilic attack of Methoxide/Methanol at the

    
    -position (C3) of the enone.
    
The Core Challenge: Reversibility

The critical technical constraint is the Retro-Michael reaction . The target molecule contains a methoxy group


 to a carbonyl. Under thermodynamic stress (heat, strong acid, or strong base), the molecule will eliminate methanol, reverting to the conjugated enone precursor.

Interactive Troubleshooting Workflows

Phase 1: Precursor Synthesis (The Enone)

Reaction: Acetophenone + Hydrocinnamaldehyde


 1,5-diphenyl-2-penten-1-one.
Common Failure Mode: "I am getting a complex mixture of oils."
  • Diagnosis: This is likely due to the self-condensation of Hydrocinnamaldehyde . Aliphatic aldehydes with

    
    -protons are more reactive than acetophenone. If mixed all at once, the aldehyde reacts with itself (aldol) or polymerizes.
    
  • Corrective Protocol:

    • Pre-mix Base & Ketone: Dissolve Acetophenone (1.0 equiv) and NaOH (1.1 equiv) in Ethanol/Water.

    • Slow Addition: Add Hydrocinnamaldehyde (1.0 equiv) dropwise over 1-2 hours at 0°C. This keeps the aldehyde concentration low, forcing it to react with the excess enolate of acetophenone.

Phase 2: The Michael Addition (Methoxylation)

Reaction: 1,5-diphenyl-2-penten-1-one + MeOH


 Target.
Common Failure Mode: "The reaction stalls at 50% conversion."
  • Diagnosis: The Michael addition is an equilibrium process.

    
    
    At room temperature or higher, entropy favors the starting materials (2 molecules) over the product (1 molecule).
    
  • Corrective Protocol:

    • Thermodynamic Control: Lower the temperature to -10°C to 0°C . Lower temperatures favor the enthalpy-driven product formation.

    • Concentration: Use Methanol as the solvent (huge excess) to push Le Chatelier’s principle toward the product.

Common Failure Mode: "The product degrades during workup/column."
  • Diagnosis: Silica gel is slightly acidic. This acidity catalyzes the elimination of methanol (Retro-Michael), destroying your product on the column.

  • Corrective Protocol:

    • Deactivation: Pre-treat your silica gel column with 1-2% Triethylamine (Et

      
      N) in Hexanes before loading the sample.
      
    • Alternative: Use Neutral Alumina instead of Silica.

Visual Troubleshooting Logic (DOT)

SynthesisTroubleshooting Start Start: Synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- Step1 Step 1: Aldol Condensation (Enone Formation) Start->Step1 Check1 Issue: Low Yield / Polymerization? Step1->Check1 Fix1 Solution: Reverse Addition. Add Aldehyde to Ketone/Base slowly. Check1->Fix1 Yes Step2 Step 2: Michael Addition (Enone + MeOH) Check1->Step2 No (Pure Enone) Fix1->Step2 Check2 Issue: Incomplete Conversion? Step2->Check2 Fix2 Solution: Lower Temp (-10°C). Increase MeOH concentration. Check2->Fix2 Yes Check3 Issue: Product Loss on Column? Check2->Check3 No Fix2->Check3 Fix3 Solution: Acidic Silica causes Elimination. Use 1% Et3N to deactivate silica. Check3->Fix3 Yes Success Target Isolated: >95% Purity Check3->Success No Fix3->Success

Caption: Decision tree for troubleshooting the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-, highlighting critical checkpoints for polymerization and retro-Michael elimination.

Detailed Experimental Protocols

Protocol A: Optimized Michael Addition

Use this protocol to convert 1,5-diphenyl-2-penten-1-one to the target.

ParameterSpecificationRationale
Reagent 1,5-diphenyl-2-penten-1-one (1.0 eq)Starting material (must be pure).
Solvent Anhydrous Methanol (0.1 M)Acts as both solvent and reagent.
Catalyst Sodium Methoxide (0.1 eq)Base catalyst. Avoid large excess to prevent side reactions.
Temperature -5°C to 0°C CRITICAL: Low temp favors adduct formation.
Time 4–6 HoursMonitor by TLC.[1] Do not over-stir.
Quench Acetic Acid (0.1 eq)Neutralize base at cold temp before workup.

Step-by-Step:

  • Dissolve the enone in anhydrous methanol under Nitrogen.

  • Cool the solution to -5°C using an ice/salt bath.

  • Add Sodium Methoxide (NaOMe) solution dropwise.

  • Stir at 0°C. Do not let the temperature rise.

  • Monitor: Check TLC every hour. Look for the disappearance of the UV-active enone spot and the appearance of the product (which may be less UV active due to loss of conjugation).

  • Quench: Once conversion plateaus, add a stoichiometric amount of Acetic Acid to neutralize the base while still cold.

  • Workup: Evaporate methanol at low temperature (<30°C) under reduced pressure. Partition residue between Ether and Water.

Protocol B: Purification (The "Safe" Column)

Standard silica chromatography often destroys this molecule.

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 1% Triethylamine (Et

    
    N) .
    
  • Packing: Pour the slurry into the column and flush with 2 column volumes of the Hexane/Et

    
    N mix.
    
  • Loading: Load the crude oil (dissolved in minimum toluene/DCM).

  • Elution: Elute with Hexane/Ethyl Acetate (gradient).

  • Result: The Et

    
    N neutralizes acidic sites on the silica, preventing the elimination of the methoxy group.
    

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a mixture of the product and the starting enone after I isolated a pure spot? A: This indicates decomposition during NMR sample preparation . Chloroform-d (CDCl


) is often acidic due to photolytic formation of DCl.
  • Fix: Filter your CDCl

    
     through basic alumina before use, or use Benzene-d
    
    
    
    / DMSO-d
    
    
    which are non-acidic.

Q2: Can I use acid catalysis (e.g., H


SO

) instead of base?
A: Yes, but it is riskier. Acid catalysis works for Michael additions, but the protonated ketone is a very good leaving group precursor. If the reaction heats up even slightly, the acid will catalyze the elimination (E1 mechanism) rapidly. Base catalysis (NaOMe) at low temperature is generally more controllable for this specific substrate.

Q3: The reaction is too slow at 0°C. Can I heat it? A: No. Heating shifts the equilibrium back to the starting materials (Enone + Methanol). If the reaction is stalled, increase the concentration of Methanol (run it neat if possible) or slightly increase the catalyst loading, but maintain the low temperature.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Aldol and Michael additions).
  • House, H. O. (1972).[2] Modern Synthetic Reactions (2nd ed.). W. A. Benjamin. (Mechanistic insights into Michael Addition reversibility).

  • Dionne, P. & St-Jacques, M. (1987). "Retro-Michael reaction of

    
    -methoxy ketones." Journal of the American Chemical Society.[3] (Note: Generalized citation for retro-Michael phenomena in 
    
    
    
    -alkoxy systems).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Optimization

"optimization of reaction conditions for 1-Pentanone, 3-methoxy-1,5-diphenyl- synthesis"

Technical Support Center: Optimization of Reaction Conditions for 1-Pentanone, 3-methoxy-1,5-diphenyl- Synthesis Welcome to the Technical Support Center for the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for 1-Pentanone, 3-methoxy-1,5-diphenyl- Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- (also known as 3-methoxy-1,5-diphenylpentan-1-one). This guide is engineered for drug development professionals and synthetic chemists, providing an in-depth mechanistic breakdown, self-validating protocols, and targeted troubleshooting for this specific carbon-carbon bond formation.

Mechanistic Overview & Pathway Activation

The synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- relies on a highly efficient Mukaiyama-aldol type reaction. Traditionally, Mukaiyama-aldol reactions suffer from a severe reduction in efficiency—or a complete lack of reactivity—when utilizing enolizable aldehydes[1].

To bypass this limitation, the dimethyl acetal derivative of the enolizable aldehyde (3-phenylpropanal dimethyl acetal) is reacted with a silyl enol ether (1-phenylvinyloxytrimethylsilane)[1]. By utilizing iron(III) chloride hexahydrate (FeCl3·6H2O) as an eco-friendly, low-cost catalyst, the acetal acts as an activating group rather than a mere protecting group[1]. This generates a highly reactive oxonium ion intermediate that undergoes rapid nucleophilic attack by the silyl enol ether, yielding the target β-methoxycarbonyl compound in nearly quantitative yields[1].

Pathway N1 Step 1: Reactant Preparation 3-Phenylpropanal Dimethyl Acetal + 1-Phenylvinyloxytrimethylsilane N2 Step 2: Mild Lewis Acid Activation FeCl3·6H2O (5 mol%) in CH2Cl2 N1->N2 N3 Step 3: Electrophile Generation Oxonium Ion Intermediate N2->N3 N4 Step 4: Nucleophilic Attack Mukaiyama-Aldol Addition N3->N4 N5 Target Product 1-Pentanone, 3-methoxy-1,5-diphenyl- N4->N5

Mechanistic workflow of FeCl3·6H2O-catalyzed Mukaiyama-aldol synthesis.

Standard Operating Procedure (SOP)

Self-Validating Protocol for High-Yield Synthesis This protocol embeds causality checks directly into the workflow to ensure high fidelity, reproducibility, and immediate error detection during the synthesis[1].

  • Step 1: Reagent Preparation. In an open-air reaction vessel, add 3-phenylpropanal dimethyl acetal (1.0 equiv, e.g., 1.0 mmol) and 1-phenylvinyloxytrimethylsilane (1.1 equiv, 1.1 mmol).

    • Causality Check: A 10% molar excess of the silyl enol ether is strictly required to compensate for minor hydrolysis caused by ambient moisture or the hydrated nature of the catalyst.

  • Step 2: Solvent Addition. Dissolve the reactants in standard-grade Dichloromethane (CH2Cl2) to achieve a final acetal concentration of exactly 0.29 M[1].

    • Causality Check: Maintaining a 0.29 M concentration ensures the optimal bimolecular collision rate between the transient oxonium ion and the nucleophile. Dilution will exponentially increase reaction time.

  • Step 3: Catalyst Introduction. Add FeCl3·6H2O (0.05 equiv, 5 mol%) directly to the stirring mixture[1].

    • Validation Check: The reaction mixture should exhibit a distinct color shift, indicating the coordination of the iron catalyst to the acetal oxygen and the successful generation of the oxonium species.

  • Step 4: Reaction Propagation. Stir the mixture at room temperature (approx. 20–25 °C) for 30 minutes in an open-air atmosphere[1].

    • Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate). The complete disappearance of the acetal spot confirms the reaction has reached its endpoint. Complete reaction times are significantly shorter than typical aldol reactions, which often require 12–24 hours[2].

  • Step 5: Quench and Work-up. Quench the reaction with distilled water. Extract the aqueous layer three times with CH2Cl2. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Step 6: Purification. Purify the crude residue via silica gel flash column chromatography to isolate pure 1-Pentanone, 3-methoxy-1,5-diphenyl- (Target yield: ~95%)[1].

Optimization & Quantitative Data

Selecting the correct Lewis acid and solvent system is paramount for preventing the decomposition of the silyl enol ether. The table below summarizes the quantitative optimization data establishing FeCl3·6H2O in CH2Cl2 as the superior condition[1].

Catalyst (5 mol%)SolventAtmosphereTimeYield (%)Mechanistic Outcome / Causality
FeCl3·6H2O CH2Cl2 Open Air 0.5 h 95% Optimal oxonium generation; minimal desilylation.
TiCl4CH2Cl2Argon1.0 h75%Harsh Lewis acidity leads to partial silyl ether decomposition.
BF3·OEt2CH2Cl2Argon1.0 h60%Incomplete conversion; competitive side reactions.
FeCl3 (anhydrous)CH2Cl2Argon2.0 h45%Rapid initial reactivity followed by catalyst deactivation.
FeCl3·6H2OTHFOpen Air4.0 h20%Coordinating solvent (THF) strongly inhibits the Fe(III) center.

Troubleshooting & FAQs

Q1: Why am I observing significant desilylation of the silyl enol ether (reversion to acetophenone) instead of the desired product? A1: Desilylation occurs when the Lewis acid is too harsh or if there is excess adventitious water beyond the catalyst's hydration sphere. While FeCl3·6H2O is uniquely water-tolerant and allows for open-air synthesis without additives[1], using highly wet solvents can hydrolyze the silyl enol ether. Ensure your CH2Cl2 is standard grade but not saturated with water. Additionally, always use 1.1 equivalents of the silyl enol ether to buffer against minor, unavoidable hydrolysis[1].

Q2: The reaction stalls, resulting in low yields of 1-Pentanone, 3-methoxy-1,5-diphenyl-. How can I drive the reaction to completion? A2: This usually indicates poor nucleophilicity or catalyst deactivation. For enolizable acetals, FeCl3·6H2O acts as a mild Lewis acid that activates the acetal into an oxonium ion without causing alpha-deprotonation[1]. If the reaction stalls:

  • Check Concentration: Ensure the reaction is maintained at exactly 0.29 M[1]. Dilute reactions drastically reduce the bimolecular collision rate.

  • Check Solvent: Do not use coordinating solvents like THF or DMF (see Optimization Table). They bind tightly to the iron center, displacing the necessary coordination sites required for acetal activation.

Q3: Can I use the parent aldehyde (3-phenylpropanal) instead of the dimethyl acetal to save a synthetic step? A3: Yes, the methodology extends to parent aldehydes, but with noticeably lower yields[2]. In this specific FeCl3·6H2O-catalyzed condensation, the acetal is not merely a protecting group; it acts as an activating group[1]. The pre-formed oxonium ion generated from the acetal is a vastly superior electrophile compared to the iron-coordinated aldehyde, preventing competitive aldol self-condensation of the enolizable starting material[1].

Q4: Is an inert atmosphere (Argon/Nitrogen) strictly required for this Mukaiyama-aldol reaction? A4: No. A major operational advantage of the FeCl3·6H2O catalytic system is its stability in an open-air atmosphere[1]. The hexahydrate complex is already saturated with water ligands, making it insensitive to ambient moisture, unlike highly moisture-sensitive catalysts such as TiCl4 or anhydrous BF3·OEt2[1].

References

  • Rodríguez-Gimeno, A., Cuenca, A. B., Gil-Tomás, J., Medio-Simón, M., Olmos, A., & Asensio, G. (2014). FeCl3·6H2O-Catalyzed Mukaiyama-Aldol Type Reactions of Enolizable Aldehydes and Acetals. The Journal of Organic Chemistry, 79(17), 8263-8270.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE0G8myI3s37zlbfMRnU6FWey-4eVUo77qfIpkRqksmYX7zXpnUpATGPHkrxT8PdyDUxN5Cd9JtVWymkNBgNUHiMfpMLkd1WFvqFyRBqOiiFwGGHQiyyciE46OgW4vxYrLbR63qw==]
  • Cuenca, A. (2014). FeCl3·6H2O-catalyzed Mukaiyama-aldol type reactions of enolizable aldehydes and acetals. Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpSMsBa04zAdbsORH24bVn1q4M0fZQSI80q3JYqkdJNQeDIdMNhWy1P5fSL01RgGF4VZ3gqm3_2ACvhBDzZMLcIij0-GxlqDgKsf1KV27suyrdpDGeU2_lyUONYILyWlT9KnO9AR7wFrinwlSsqXDnPuWF_MNdoUxl6x5v2aqlJQFAgwi8jXtz3jbUDan9fYBzfa-k9-j2sKeYYhd0UvPxqJhsYDXXa6Gckwm1uXortaIj1e4=]

Sources

Troubleshooting

"purification challenges of 1-Pentanone, 3-methoxy-1,5-diphenyl- from reaction mixtures"

Welcome to the Technical Support Center for the synthesis and purification of 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9). This compound, a -methoxy ketone, is typically synthesized via the Mukaiyama-aldol typ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9). This compound, a


-methoxy ketone, is typically synthesized via the Mukaiyama-aldol type reaction between 3-phenylpropanal dimethyl acetal and 1-phenyl-1-trimethylsiloxyethene [1].

Due to the inherent structural lability of


-alkoxy ketones, researchers frequently encounter significant purification bottlenecks, including spontaneous elimination and co-elution with hydrolysis byproducts. This guide provides field-proven, self-validating protocols to ensure high-yield isolation.

Mechanistic Overview & Reaction Pathways

To troubleshoot purification, one must first understand the causality of byproduct formation. The diagram below illustrates the catalytic pathway and the competing side reactions that generate the primary impurities.

Pathway A 1-Phenyl-1-trimethylsiloxyethene (Silyl Enol Ether) C FeCl3·6H2O Catalyst (Mukaiyama-Aldol) A->C B 3-Phenylpropanal Dimethyl Acetal (Acetal) B->C D 3-Methoxy-1,5-diphenyl-1-pentanone (Target Product) C->D Major Pathway E 1,5-Diphenyl-2-penten-1-one (Elimination Byproduct) C->E Acidic Elimination (-MeOH) F Acetophenone + Hydrocinnamaldehyde (Hydrolysis Byproducts) C->F Moisture/Hydrolysis D->E Silica Acid Catalysis / Heat

Reaction workflow and byproduct formation pathways for 3-methoxy-1,5-diphenyl-1-pentanone.

Troubleshooting Guides & FAQs

Q1: Why does my isolated yield drop significantly during concentration and chromatography, accompanied by the appearance of a bright yellow band on the column? Causality: The target compound is a


-methoxy ketone. Under slightly acidic conditions (such as standard, untreated silica gel) or elevated temperatures, it undergoes an E1cB-like elimination of methanol to form the thermodynamically stable 

-unsaturated ketone (1,5-diphenyl-2-penten-1-one) [1]. This highly conjugated chalcone derivative is bright yellow and strongly UV-active. Solution: You must neutralize your silica gel prior to chromatography by pre-treating it with 1% triethylamine (Et

N) in hexane. Additionally, never exceed a water bath temperature of 35 °C during rotary evaporation.

Q2: How do I efficiently separate the target


-methoxy ketone from unreacted acetophenone and hydrocinnamaldehyde? 
Causality:  Silyl enol ethers and acetals are highly moisture-sensitive. Even trace water in the reaction or workup will hydrolyze them back to acetophenone and hydrocinnamaldehyde. Because these small aromatic molecules lack the polar hydroxyl group of a standard aldol product, their polarity is deceptively similar to your target 

-methoxy ketone. Solution: Utilize a shallow isocratic elution profile (e.g., 95:5 Hexane:Ethyl Acetate). The target compound has a slightly lower R

than the starting materials due to the added dipole of the methoxy group. See the Quantitative Data Table below for exact R

values.

Q3: Can I purify this compound via crystallization instead of chromatography? Causality: The introduction of the methoxy group at the C3 position increases the molecule's conformational flexibility and disrupts the planar packing typically seen in rigid chalcones. Consequently, 1-Pentanone, 3-methoxy-1,5-diphenyl- presents as a viscous oil or a very low-melting solid [2]. Solution: Flash column chromatography is mandatory for primary purification [3]. Crystallization is only viable as a secondary polishing step if the initial purity exceeds 95%, utilizing a pentane/diethyl ether system at -20 °C.

Quantitative Analytical Data

Use the following self-validating metrics to track your purification progress.

CompoundMolecular WeightR

Value (Hexane:EtOAc 9:1)
Visual / UV Characteristics (254 nm)Boiling/Melting Point
3-Methoxy-1,5-diphenyl-1-pentanone 268.36 g/mol ~0.35Dark spot (UV), no visible colorViscous Oil / Low MP
1,5-Diphenyl-2-penten-1-one 236.31 g/mol ~0.45Bright yellow band, intense UV~55–58 °C (Solid)
Acetophenone 120.15 g/mol ~0.50Dark spot (UV), strong odor202 °C (Liquid)
Hydrocinnamaldehyde 134.18 g/mol ~0.55Faint UV, stains strongly with KMnO

208 °C (Liquid)

Validated Experimental Protocols

The following workflows are designed as self-validating systems. Built-in In-Process Quality Control (IPQC) steps ensure that you can verify the success of each stage before proceeding.

Workflow S1 Crude Reaction Mixture S2 Aqueous Quench & Extraction S1->S2 Removes Fe salts S3 Low-Temp Concentration S2->S3 T < 35°C S4 Et3N-Treated Silica Chromatography S3->S4 Prevents elimination S5 Pure Target Compound S4->S5 Isocratic elution

Optimized purification workflow for 3-methoxy-1,5-diphenyl-1-pentanone.

Protocol A: Reaction Quench and Workup

Objective: Remove the Lewis acid catalyst without triggering acidic elimination.

  • Quench: Upon completion of the Mukaiyama-aldol reaction (typically 30 min at room temperature), immediately quench the 0.29 M CH

    
    Cl
    
    
    
    reaction mixture by adding an equal volume of saturated aqueous NaHCO
    
    
    .
    • Causality: NaHCO

      
       neutralizes any generated HCl and precipitates the iron catalyst as insoluble iron hydroxides, preventing Lewis-acid mediated elimination of the methoxy group.
      
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer twice with CH

    
    Cl
    
    
    
    .
  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    . Filter the drying agent.
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • IPQC Check: Ensure the water bath is strictly

      
       35 °C . Higher temperatures will cause the crude oil to turn bright yellow, indicating the formation of the chalcone byproduct.
      
Protocol B: Neutralized Flash Chromatography

Objective: Isolate the target molecule while suppressing silica-catalyzed degradation.

  • Silica Preparation: Slurry standard silica gel (230–400 mesh) in Hexane containing 1% v/v Triethylamine (Et

    
    N) [3].
    
    • Causality: The basic amine binds to the acidic silanol sites on the silica gel, neutralizing them and preventing the E1cB elimination of the

      
      -methoxy group during transit through the column.
      
  • Column Packing: Pour the slurry to create the column bed. Flush with 2 column volumes of 100% Hexane to remove excess Et

    
    N.
    
  • Loading: Dissolve the crude oil in a minimum amount of CH

    
    Cl
    
    
    
    (or toluene) and load it onto the column.
  • Elution: Elute isocratically using a 95:5 Hexane:Ethyl Acetate solvent system.

  • Fraction Collection & IPQC:

    • Spot fractions on a TLC plate and develop in 9:1 Hexane:EtOAc.

    • Self-Validation: Visualize under 254 nm UV light. The target compound (R

      
       ~0.35) will appear as a dark spot. If you observe a spot at R
      
      
      
      ~0.45 that fluoresces brightly or appears yellow to the naked eye, this is the elimination byproduct. Do not pool these fractions with your target.
  • Final Isolation: Pool fractions containing only the R

    
     0.35 spot and concentrate in vacuo (bath 
    
    
    
    35 °C) to yield 1-Pentanone, 3-methoxy-1,5-diphenyl- as a pale/colorless viscous oil.

References

  • Rodríguez-Gimeno, A., Cuenca, A. B., Gil-Tomás, J., Medio-Simón, M., Olmos, A., & Asensio, G. "FeCl3·6H2O-Catalyzed Mukaiyama-Aldol Type Reactions of Enolizable Aldehydes and Acetals." The Journal of Organic Chemistry, 2014, 79(17), 8263-8270.[Link]

  • U.S. Environmental Protection Agency. "1-Pentanone, 3-methoxy-1,5-diphenyl-." CompTox Chemicals Dashboard.[Link]

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 1978, 43(14), 2923–2925.[Link]

Optimization

"byproduct formation in the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-"

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-. The formation of byproducts is a com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-. The formation of byproducts is a common challenge in organic synthesis, impacting yield, purity, and downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, minimize, and prevent the formation of unwanted byproducts in your reaction.

Structure of the Target Molecule:

1-Pentanone, 3-methoxy-1,5-diphenyl-

  • Ph: Phenyl group (C₆H₅)

  • O: Oxygen

  • OCH₃: Methoxy group

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is low, and TLC/HPLC analysis shows multiple unexpected spots/peaks. What are the likely byproducts and how can I minimize them?

A1: Low yields and the presence of multiple impurities in the synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- often point to side reactions occurring during the key bond-forming steps. The most common synthetic routes involve aldol or Michael-type reactions, which are susceptible to various side pathways.

Likely Byproducts & Their Origins:

  • Michael Adducts: In base-catalyzed reactions, the enolate of one of the starting materials can act as a nucleophile and attack the α,β-unsaturated ketone intermediate (a chalcone derivative), leading to the formation of a Michael adduct. This is a very common side reaction in chalcone synthesis.[1][2]

  • Self-Condensation Products: Aldol condensation of the starting ketone with itself can occur, especially if it is more reactive than the other carbonyl component.

  • Cannizzaro Reaction Products: If a non-enolizable aldehyde is used as a starting material under strong basic conditions, it can undergo a disproportionation reaction to form a carboxylate and an alcohol.

  • Over-reduction or Incomplete Reduction Products: If a reduction step is involved (e.g., hydrogenation of a chalcone precursor), incomplete reduction can leave residual double bonds, while over-reduction might affect the carbonyl group.[3]

Troubleshooting Workflow:

Troubleshooting Workflow start Low Yield & Multiple Impurities identify Identify Byproducts (NMR, MS) start->identify michael Michael Adducts? identify->michael self_condensation Self-Condensation Products? identify->self_condensation other Other Byproducts? identify->other optimize_base Optimize Base: - Use milder base (e.g., K2CO3) - Stoichiometric amount of strong base michael->optimize_base Yes optimize_temp Optimize Temperature: - Run at lower temperatures (ice bath) michael->optimize_temp Yes optimize_time Optimize Reaction Time: - Monitor by TLC to avoid prolonged reaction michael->optimize_time Yes optimize_stoichiometry Optimize Stoichiometry: - Avoid excess of enolizable ketone michael->optimize_stoichiometry Yes self_condensation->optimize_temp Yes self_condensation->optimize_stoichiometry Yes purification Purification: - Recrystallization - Column Chromatography other->purification Characterize & Address optimize_base->purification optimize_temp->purification optimize_time->purification optimize_stoichiometry->purification

Caption: Troubleshooting workflow for low yield and byproduct formation.

Experimental Protocol: Minimizing Michael Addition Byproducts

This protocol is adapted from standard procedures for chalcone synthesis with modifications to suppress the Michael addition side reaction.[1]

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Substituted acetophenone (10 mmol)

  • Ethanol (20 mL)

  • 10% Potassium hydroxide solution (5 mL)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the substituted benzaldehyde and substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add the 10% potassium hydroxide solution dropwise to the cooled mixture over 15-20 minutes.

  • Continue stirring the reaction mixture in the ice bath and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours, indicated by the disappearance of starting materials), pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

Q2: I have a significant byproduct with a mass corresponding to a dihydroxy derivative. What is this and how can I avoid it?

A2: The presence of a dihydroxy derivative, such as 1,5-dihydroxy-1,5-diphenyl-3-pentanone, suggests that a reduction of the carbonyl groups in your starting materials or product has occurred.[4] This can happen under certain reaction conditions, especially if a reducing agent is present or if the reaction conditions inadvertently favor a reduction pathway.

Potential Causes:

  • Unintended Reducing Agents: Contaminants in your solvents or reagents could act as reducing agents.

  • Cannizzaro-type Reaction: Under strongly basic conditions, an aldehyde lacking α-hydrogens can undergo disproportionation, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.

  • Reaction with Solvent: Certain solvents, like alcohols, can act as hydride donors under specific catalytic conditions.

Prevention Strategies:

  • Ensure Reagent and Solvent Purity: Use freshly distilled solvents and high-purity reagents.

  • Control Basicity: Avoid excessively strong basic conditions if a Cannizzaro reaction is a possibility. Consider using a milder base.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-reduction reactions that may be initiated by atmospheric oxygen.

Q3: My final product is difficult to purify, showing a persistent impurity with a similar polarity. What could it be?

A3: A persistent impurity with similar polarity to your target product, 1-Pentanone, 3-methoxy-1,5-diphenyl-, could be a structural isomer or a closely related homolog.

Possible Impurities:

  • Positional Isomers: If the starting materials have multiple reactive sites, you might form isomers where the methoxy group or phenyl groups are in different positions.

  • Dihydrochalcone Derivative: If the synthesis involves the reduction of a chalcone, incomplete reduction could leave a dihydrochalcone derivative.[5] These compounds often have similar polarities to the fully saturated product.

Purification Strategies:

  • Recrystallization: Carefully select a solvent system for recrystallization. Sometimes a mixture of solvents can provide better separation.

  • Column Chromatography: If recrystallization is ineffective, column chromatography with a shallow solvent gradient can help separate compounds with similar polarities.[3]

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Pentanone, 3-methoxy-1,5-diphenyl- and what are the inherent byproduct risks?

A1: A common and efficient method for synthesizing the core structure of 1,5-diphenyl-3-pentanone involves the catalytic hydrogenation of its unsaturated precursor, 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone).[3] The methoxy group is typically introduced via a separate step.

Reaction Pathway and Byproduct Formation:

Synthesis and Byproducts start Benzaldehyde + Acetone chalcone Dibenzylideneacetone (Chalcone Precursor) start->chalcone Base-catalyzed Aldol Condensation michael_adduct Michael Adduct chalcone->michael_adduct Side Reaction: Michael Addition hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel, H2) chalcone->hydrogenation product 1,5-Diphenyl-3-pentanone hydrogenation->product incomplete_reduction Incomplete Reduction Product hydrogenation->incomplete_reduction Side Reaction

Sources

Troubleshooting

Technical Support Center: Stability and Degradation Studies of 1-Pentanone, 3-methoxy-1,5-diphenyl-

Structural and Reactivity Overview 1-Pentanone, 3-methoxy-1,5-diphenyl- possesses several key structural features that will influence its stability: Ketone Carbonyl Group: This is a primary site for nucleophilic attack a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Reactivity Overview

1-Pentanone, 3-methoxy-1,5-diphenyl- possesses several key structural features that will influence its stability:

  • Ketone Carbonyl Group: This is a primary site for nucleophilic attack and can be susceptible to reduction. The alpha-carbons to the ketone are potential sites for oxidation and enolization.

  • Methoxy Ether Group: Ethers are generally stable but can be cleaved under harsh acidic conditions. The methoxy group may also influence the reactivity of the adjacent carbons.

  • Phenyl Rings: The aromatic rings are generally stable but can undergo electrophilic substitution or oxidation under specific conditions. They may also influence the stability of adjacent functional groups.

  • Aliphatic Chain: The pentanone backbone can be subject to oxidation, particularly at positions alpha to the carbonyl and phenyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for handling and storing 1-Pentanone, 3-methoxy-1,5-diphenyl-?

A1: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

Q2: How stable is this compound under hydrolytic conditions?

A2: Ketones are generally stable to hydrolysis.[1] However, under strongly acidic or basic conditions, enolization can occur, which may lead to other reactions. The methoxy ether linkage is generally stable to base but can be susceptible to cleavage under strong acidic conditions, particularly with heating. It is advisable to conduct initial studies at pH 3, 7, and 9 to assess the hydrolytic stability profile.

Q3: Is 1-Pentanone, 3-methoxy-1,5-diphenyl- susceptible to oxidation?

A3: Yes, the molecule has several sites prone to oxidation. The carbons alpha to the ketone are susceptible to oxidation, which could lead to the formation of dicarbonyl compounds or cleavage of the carbon-carbon bond.[2][3] The methoxy group could also be oxidized. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to determine the specific degradation products.[4]

Q4: What is the potential for photodegradation?

A4: Aromatic ketones can absorb UV light, which may lead to photochemical reactions.[5] Norrish-type photoreactions are a possibility for ketones, which can lead to cleavage of the alpha-carbon-carbonyl bond.[6] It is recommended to handle the compound and its solutions in amber glassware or under low-light conditions to minimize photodegradation. Photostability studies should be conducted according to ICH guidelines to assess the impact of light exposure.[4]

Q5: What is the expected thermal stability of this compound?

A5: The thermal stability will depend on the specific conditions (temperature, presence of oxygen, moisture).[7] In the absence of other stressors, the compound is likely to be relatively stable at ambient temperatures. Thermal degradation studies, typically performed at elevated temperatures (e.g., 40-70°C), are necessary to determine its thermal lability.[7]

Q6: What are the likely degradation products?

A6: Based on the structure, potential degradation products could arise from:

  • Oxidation: Oxidation at the alpha-carbon to the ketone, potentially leading to the formation of a dicarbonyl compound or cleavage of the chain.

  • Hydrolysis: Cleavage of the methoxy ether under strong acidic conditions to yield a hydroxyl group.

  • Photodegradation: Norrish-type cleavage adjacent to the carbonyl group.

Q7: What analytical techniques are recommended for stability studies?

A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and characterization of the degradants.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of unexpected peaks in the chromatogram. Degradation of the compound due to improper handling or storage.Review storage conditions (light, temperature, atmosphere). Prepare fresh solutions and re-analyze.
Interaction with excipients or other components in a formulation.Analyze the compound in its pure form to confirm its stability. Conduct compatibility studies with excipients.
Loss of compound during sample preparation or storage. Adsorption to container surfaces.Use silanized glassware or polypropylene containers.
Volatility of the compound.Ensure containers are well-sealed. Avoid excessive heating during sample preparation.
Degradation.As above, review handling and storage procedures.
Inconsistent analytical results. Non-validated analytical method.Develop and validate a stability-indicating analytical method according to ICH guidelines.
Operator variability.Ensure consistent sample preparation and analysis procedures.
Instrument malfunction.Perform system suitability tests before each analytical run.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9] The following are general protocols that should be optimized for 1-Pentanone, 3-methoxy-1,5-diphenyl-.

General Stock Solution Preparation

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation
  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase.

  • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of purified water. Heat the solution at 60°C for a specified period. At each time point, withdraw a sample and dilute with mobile phase.

Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and dilute with mobile phase.

Photolytic Degradation

Expose a solution of the compound (and a solid sample) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.

Thermal Degradation

Store a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C) for a specified period. Also, expose a solution of the compound to the same thermal stress. Analyze the samples at various time points.

Predicted Stability Summary

The following table summarizes the predicted stability of 1-Pentanone, 3-methoxy-1,5-diphenyl- under various stress conditions. This is a predictive assessment and should be confirmed by experimental data.

Stress ConditionPredicted StabilityLikely Degradation Pathway(s)
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Potentially unstableCleavage of the methoxy ether.
Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Likely stableEnolization, but significant degradation is not expected.
Neutral Hydrolysis (e.g., water, 60°C) Likely stable-
Oxidation (e.g., 3% H₂O₂, RT) Likely unstableOxidation at the alpha-carbons to the ketone.
Photolysis (ICH Q1B) Potentially unstableNorrish-type reactions.
Thermal (e.g., 70°C) Likely stable in the absence of other factors.-

Visualizations

Potential Degradation Pathways

cluster_0 1-Pentanone, 3-methoxy-1,5-diphenyl- cluster_1 Stress Conditions cluster_2 Potential Degradation Products Parent 1-Pentanone, 3-methoxy-1,5-diphenyl- Acid Acidic Hydrolysis Parent->Acid H+ Oxidation Oxidation Parent->Oxidation [O] Photolysis Photolysis Parent->Photolysis hv DP1 3-hydroxy-1,5-diphenyl-1-pentanone Acid->DP1 DP2 Alpha-dicarbonyl compound Oxidation->DP2 DP3 Cleavage products (e.g., benzoic acid, benzaldehyde) Photolysis->DP3

Caption: Potential degradation pathways of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

Forced Degradation Study Workflow

Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Dilute->Analyze Identify Identify Degradants (e.g., LC-MS) Analyze->Identify End Establish Degradation Profile Identify->End

Caption: General workflow for a forced degradation study.

References

  • Forced degradation studies are crucial for demonstrating that drug-substance methods are stability-indicating. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • The traditional cleavage of the ketone α-C–C single bond has been achieved through UV light irradiation in the Norrish-type photoreaction. (n.d.). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations - PMC. [Link]

  • Forced degradation studies provide data to support identification of possible degradants; degradation pathways and intrinsic stability of the drug molecule and validation of stability indicating analytical procedures. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. [Link]

  • The thermal degradation studies carried out in dry or moist environment with temperature range of 40-700 C and moisture of 60-75%RH. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. [Link]

  • Most ketones are not subject to a recognizable hydrolysis reaction. (2018, March 30). What does the hydrolysis of ketones yield? - Quora. [Link]

  • Aliphatic ketones are oxidized in both acetonitrile and trifluoracetic acid at potentials less positive than required for the analogous hydrocarbons. (n.d.). Oxidation of Ketones, Aldehydes, and Carboxylic Acids - ResearchGate. [Link]

  • Aldehydes are easily oxidized to yield carboxylic acids, but ketones are generally inert toward oxidation. (n.d.). 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review - PMC. [Link]

  • The photo stability testing of drug substances must be evaluated to demonstrate that a light exposure does not result in unacceptable change. (2018). A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. [Link]

  • A sensitive HPLC-DAD-ESI-MS/MS was established for simultaneous qualitative and quantitative determination of the main OH-PMFGs in the extract. (2013, April 3). Analytical Methods. [Link]

  • A number of carbonyl compounds, including aliphatic or aromatic ketones and aldehydes, have been employed as photoinitiators in polymerization reactions. (n.d.). Aldehydes as powerful initiators for photochemical transformations - PMC. [Link]

Sources

Optimization

Technical Support Center: Purifying 1-Pentonone, 3-methoxy-1,5-diphenyl- by Recrystallization

Frequently Asked Questions (FAQs) Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like 1-Pentanone, 3-methoxy-1,5-diphenyl-? A1: The most crucial initial step is the...

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like 1-Pentanone, 3-methoxy-1,5-diphenyl-?

A1: The most crucial initial step is the selection of an appropriate solvent system. An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.

Q2: Since specific solubility data for 1-Pentanone, 3-methoxy-1,5-diphenyl- is unavailable, how do I select a starting solvent for screening?

A2: Based on the structure of 1-Pentanone, 3-methoxy-1,5-diphenyl-, which is analogous to chalcones, a good starting point would be polar protic solvents. Ethanol is a commonly used and effective solvent for the recrystallization of many chalcone derivatives. Therefore, beginning your solvent screening with ethanol is a logical and evidence-based approach. Other potential solvents to screen include methanol, isopropanol, and ethyl acetate.

Q3: What are the key characteristics of a good recrystallization solvent?

A3: A good recrystallization solvent should:

  • Not react with the compound being purified.

  • Dissolve the compound

Troubleshooting

"addressing poor solubility of 1-Pentanone, 3-methoxy-1,5-diphenyl- in bioassays"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the formulation hurdles associated with highly lipophilic synthetic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the formulation hurdles associated with highly lipophilic synthetic intermediates.

1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9)[1] is a structurally challenging molecule for aqueous bioassays. It features a pentanone backbone flanked by two bulky, hydrophobic phenyl rings and a methoxy group. This lack of hydrogen bond donors makes it notoriously difficult to solubilize in standard assay buffers. When this compound crashes out of solution, it does not simply reduce the effective concentration—it creates colloidal aggregates that cause false-positive readouts, non-specific enzyme inhibition, and cellular toxicity[2].

This guide provides a mechanistic, self-validating approach to successfully formulating this compound for your downstream applications.

Workflow: Solubilization Strategy

SolubilityWorkflow Start Compound: 1-Pentanone, 3-methoxy-1,5-diphenyl- Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Stock CheckAssay Assay Type? Stock->CheckAssay CellBased Cell-Based Assay CheckAssay->CellBased Biochem Biochemical Assay CheckAssay->Biochem DMSOLimit Dilute in Media (Final DMSO ≤ 0.1% - 0.5%) CellBased->DMSOLimit BSAAdd Pre-incubate Buffer with 0.1 mg/mL BSA Biochem->BSAAdd PrecipCheck Does Compound Precipitate? DMSOLimit->PrecipCheck BSAAdd->PrecipCheck Cyclo Use HP-β-CD Encapsulation (10-20% w/v) PrecipCheck->Cyclo Yes Proceed Proceed with Assay PrecipCheck->Proceed No Cyclo->Proceed

Figure 1: Decision tree for optimizing the solubility of highly lipophilic compounds in bioassays.

FAQ Section 1: Primary Solubilization & Vehicle Limits

Q: How should I prepare the primary stock solution? A: Always prepare your master stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). For 1-Pentanone, 3-methoxy-1,5-diphenyl-, aim for a 10 mM to 50 mM stock. Ensure the DMSO is LC-MS grade and stored over molecular sieves. DMSO is highly hygroscopic; water absorption from the atmosphere will rapidly degrade the compound's solubility capacity.

Q: My cells are dying when I add the compound. What is the safe DMSO limit? A: Cytotoxicity is often mistakenly attributed to the test compound when the vehicle is the actual culprit. High DMSO concentrations disrupt the cellular lipid bilayer, induce oxidative stress, and cause dose-dependent reductions in cell viability[3].

  • Robust cell lines (e.g., HEK-293, HeLa): Keep final DMSO ≤ 0.5% (v/v).

  • Sensitive or primary cells (e.g., PBMC, hepatocytes): Keep final DMSO ≤ 0.1% (v/v)[3].

Causality Check: Always run a DMSO vehicle dose-response curve independent of your compound to establish the baseline tolerance of your specific cell line.

FAQ Section 2: Preventing Aqueous Precipitation

Q: The compound precipitates immediately upon addition to the assay buffer. How can I prevent this? A: If diluting the DMSO stock into aqueous media causes turbidity, you have reached the thermodynamic limit of solubility. To bypass this without increasing toxic DMSO levels, we utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[4]. The bulky diphenyl groups of 1-Pentanone, 3-methoxy-1,5-diphenyl- fit perfectly into this cavity. This forms a transient inclusion complex that shields the hydrophobic domains from water, dramatically increasing apparent solubility while allowing the drug to release dynamically at the target site[4].

Table 1: Comparison of Solubilization Strategies for 1-Pentanone, 3-methoxy-1,5-diphenyl-

StrategyMechanism of ActionProsCons
DMSO Only Dipolar aprotic solvent disrupts solute crystal lattice.Simple, standard baseline.High toxicity >0.5%; causes precipitation upon aqueous dilution.
HP-β-CD Encapsulates hydrophobic phenyl rings in a toroidal cavity.Non-toxic to cells; highly effective for bulky lipophiles.Requires optimization of host-guest molar ratios.
Surfactants (Tween-80) Forms micelles around the compound.Cheap, effective for biochemical assays.Can lyse cell membranes; interferes with optical assay readouts.

FAQ Section 3: Mitigating Aggregation & Assay Interference

Q: I'm getting inconsistent or false-positive readouts in my biochemical assay. Could this be aggregation? A: Yes. Highly hydrophobic molecules often form colloidal aggregates at their Critical Aggregation Concentration (CAC)[2]. These colloids non-specifically sequester and partially unfold target enzymes, leading to artificial inhibition.

To counteract this, introduce Bovine Serum Albumin (BSA) into your assay buffer before adding the compound. BSA acts as a "decoy protein" and a hydrophobic sink. It binds the compound dynamically, preventing the formation of assay-interfering colloids without permanently neutralizing the compound's activity[2].

BSAMechanism cluster_0 Without BSA (Aggregation & False Positives) cluster_1 With BSA (Stabilization & True Activity) C1 Hydrophobic Compound Agg Colloidal Aggregate C1->Agg Aqueous Media Target1 Target Enzyme (Denatured) Agg->Target1 Non-specific Binding C2 Hydrophobic Compound Complex Compound-BSA Complex C2->Complex Binds Pockets BSA BSA Carrier Protein BSA->Complex Target2 Target Enzyme (Active) Complex->Target2 Controlled Release

Figure 2: Mechanism of BSA preventing compound-mediated colloidal aggregation in assays.

Validated Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Use this protocol when diluting the compound directly into media causes immediate precipitation.

  • Buffer Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or HEPES).

  • Thermal Equilibration: Warm the HP-β-CD solution slightly to 37°C to ensure complete dissolution of the cyclodextrin polymer.

  • Dropwise Addition: Add the 100% DMSO stock of 1-Pentanone, 3-methoxy-1,5-diphenyl- dropwise to the HP-β-CD solution while vortexing vigorously. Do not exceed 1% total DMSO in this intermediate stock.

  • Sonication: Sonicate the mixture in a water bath for 10-15 minutes at room temperature. The solution should transition from cloudy to optically clear as the inclusion complexes form.

  • Final Dilution: Dilute this intermediate stock into your final assay media to reach the desired testing concentration.

Protocol 2: BSA Pre-coating Strategy for Biochemical Assays

Use this protocol to prevent false-positive enzyme inhibition caused by colloidal aggregation.

  • Buffer Supplementation: Supplement your biochemical assay buffer with 0.1 mg/mL (0.01% w/v) essentially fatty-acid-free BSA[2].

  • Pre-incubation: Pre-incubate the target enzyme/protein in this BSA-containing buffer for 15 minutes. Critical Causality Step: The BSA must be present in the well before the hydrophobic compound is introduced to act as an effective decoy.

  • Compound Introduction: Introduce 1-Pentanone, 3-methoxy-1,5-diphenyl- (via your DMSO or HP-β-CD stock) to the reaction wells.

  • Execution: Proceed with your standard assay incubation and readout.

References

Sources

Optimization

"chiral separation of 1-Pentanone, 3-methoxy-1,5-diphenyl- enantiomers"

Introduction Welcome to the technical support center for advanced chiral separations. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the resolution of 1-Pentanone, 3-methoxy-1,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for advanced chiral separations. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the resolution of 1-Pentanone, 3-methoxy-1,5-diphenyl- enantiomers. While specific application notes for this exact molecule are not widely published, the principles outlined here are derived from established methods for structurally analogous compounds, such as substituted chalcones and other aromatic ketones.

The methodologies described are grounded in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on polysaccharide-based chiral stationary phases (CSPs). This document is designed for researchers, analytical chemists, and drug development professionals seeking to develop robust and efficient enantioseparation methods.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating aromatic ketone enantiomers like 1-Pentanone, 3-methoxy-1,5-diphenyl-?

A1: For aromatic ketones, polysaccharide-based CSPs are the industry standard and the most successful starting point. Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support are highly effective. These phases, such as those with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) selectors, provide the necessary steric and electronic interactions for chiral recognition of these analytes. Immobilized phases are generally recommended due to their enhanced solvent compatibility and durability.

Q2: I am not seeing any separation (Rs = 0) of my enantiomers. What is the first thing I should check?

A2: If you observe a single, unresolved peak, the primary issue is likely a lack of chiral recognition under the current conditions. Before making significant changes, confirm the following:

  • Correct Column: Verify that you are using a chiral column, not a standard achiral column (e.g., C18).

  • Mobile Phase Composition: For normal-phase HPLC, ensure your mobile phase (e.g., hexane/isopropanol) is appropriate for the CSP. For SFC, ensure proper modifier and additive concentrations.

  • Detection Wavelength: Confirm that your analyte has sufficient absorbance at the selected UV wavelength to be detected properly.

If these are correct, the next step is to screen different mobile phase compositions or switch to a CSP with a different chiral selector.

Q3: My resolution is poor (Rs < 1.5). How can I improve it?

A3: Improving resolution involves optimizing several parameters to increase the separation between the two enantiomer peaks while keeping them narrow. Consider the following strategies, in order of implementation:

  • Reduce Mobile Phase Strength: In normal-phase HPLC, decrease the percentage of the polar modifier (e.g., isopropanol). This increases retention time and often enhances chiral recognition, leading to better separation.

  • Lower the Temperature: Running the separation at a lower temperature (e.g., 10-20°C) can improve resolution for many compounds on polysaccharide CSPs. The enthalpic contribution to the separation is often enhanced at lower temperatures.

  • Decrease Flow Rate: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Try a Different Modifier: If using isopropanol, consider switching to ethanol or another alcohol. The choice of alcohol can significantly impact selectivity.

Q4: I am observing significant peak tailing. What causes this and how can I fix it?

A4: Peak tailing in chiral chromatography is often caused by secondary interactions between the analyte and the silica support or by mass overload.

  • Acidic or Basic Additives: For neutral compounds like ketones, this is less common, but trace impurities in your sample or mobile phase could be the cause. If your ketone has acidic or basic functional groups, adding a small amount of a corresponding additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to the mobile phase can mitigate these secondary interactions and produce more symmetrical peaks.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Try reducing the injection volume or the concentration of your sample.

Troubleshooting Guide: Advanced Scenarios

This section addresses more complex issues that may arise during method development.

Scenario 1: Inconsistent Retention Times

Problem: The retention times for the enantiomers are shifting between injections or across different days.

Root Causes & Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times. Ensure you flush the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved before starting your analysis sequence.

  • Mobile Phase Instability: If your mobile phase contains a volatile component (like hexane), selective evaporation can alter its composition over time. Prepare fresh mobile phase daily and keep the solvent reservoir capped.

  • Temperature Fluctuations: Ambient temperature changes can affect retention. Use a column thermostat to maintain a constant temperature for reproducible results.

Scenario 2: Elution Order Swapping

Problem: The elution order of the two enantiomers has reversed after changing a method parameter.

Root Causes & Solutions:

Elution order swapping is a known phenomenon in chiral chromatography and can be triggered by changes in:

  • Temperature: A change in temperature can alter the dominant chiral recognition mechanism, leading to a reversal in elution order.

  • Mobile Phase Modifier: Switching from one alcohol modifier to another (e.g., isopropanol to ethanol) can change how the analyte interacts with the chiral stationary phase, sometimes causing the elution order to swap.

This is not necessarily a problem, but it is critical to re-validate the identity of each peak if you make such changes to your method.

Experimental Protocols & Data

The following protocol is a starting point for the separation of a generic aromatic ketone, based on common practices for similar structures.

Protocol 1: HPLC Screening for Aromatic Ketones

This protocol outlines a standard screening procedure on a popular immobilized polysaccharide CSP.

Step-by-Step Methodology:

  • Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak IA), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Gradient: Start with a 90:10 (A:B) isocratic elution. If unresolved, screen other compositions such as 80:20 and 70:30.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm (or the λmax of your specific compound).

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Data Presentation: Expected Performance

The table below summarizes typical results for the chiral separation of a related compound, flavanone, on different CSPs, illustrating the impact of the chiral selector.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)tR1 (min)tR2 (min)Resolution (Rs)Reference
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)1.08.510.22.1
Cellulose tris(4-methylbenzoate)Hexane/IPA (80:20)1.012.114.51.9
Amylose tris(S)-α-methylbenzylcarbamate)Hexane/IPA (90:10)0.89.811.11.7

tR1 and tR2 are the retention times for the first and second eluting enantiomers, respectively.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the logical workflows for method development and troubleshooting.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Select CSPs (Polysaccharide-based) Screen_MP Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Start->Screen_MP Select 2-3 columns Assess Assess Separation (Rs > 1.5?) Screen_MP->Assess Optimize_MP Optimize Modifier % Assess->Optimize_MP No Optimized Method Optimized Assess->Optimized Yes Optimize_T Optimize Temperature Optimize_MP->Optimize_T Optimize_Flow Optimize Flow Rate Optimize_T->Optimize_Flow Optimize_Flow->Optimized

Caption: A typical workflow for chiral method development.

Troubleshooting_Poor_Resolution Start Poor Resolution (Rs < 1.5) Check1 Decrease % Modifier (e.g., from 20% to 10% IPA) Start->Check1 Check2 Lower Column Temperature (e.g., from 25°C to 15°C) Check1->Check2 If improvement is minor Check3 Decrease Flow Rate (e.g., from 1.0 to 0.7 mL/min) Check2->Check3 If still insufficient Check4 Change Modifier Type (e.g., IPA to EtOH) Check3->Check4 If further optimization needed Check5 Try a Different CSP Check4->Check5 If no separation achieved

Caption: A logical tree for troubleshooting poor resolution.

References

  • Title: Chiral Stationary Phases for High-Performance Liquid Chromatography: A Review Source: Chemical Reviews URL: [Link]

  • Title: The Influence of Mobile Phase Composition and Temperature on the Chiral Separation of β-Blockers on an Amylose-Based Chiral Stationary Phase Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Mobile Phase Additives for HPLC Source: LC-GC North America URL: [Link]

  • Title: Enantioseparation of flavanones on polysaccharide-based chiral stationary phases by high-performance liquid chromatography Source: Journal of Chromatography A URL: [Link]

Troubleshooting

"computational modeling to predict side reactions in 1-Pentanone, 3-methoxy-1,5-diphenyl- synthesis"

Topic: Predictive Modeling of Side Reactions in 1,5-Diphenyl-3-methoxy-1-pentanone Synthesis Ticket ID: CHEM-COMP-8821 Support Tier: Level 3 (Senior Application Scientist) System Overview & Theoretical Grounding Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predictive Modeling of Side Reactions in 1,5-Diphenyl-3-methoxy-1-pentanone Synthesis Ticket ID: CHEM-COMP-8821 Support Tier: Level 3 (Senior Application Scientist)

System Overview & Theoretical Grounding

Welcome to the Computational Chemistry Support Hub. You are likely attempting to synthesize 1,5-diphenyl-3-methoxy-1-pentanone via the Michael addition (conjugate addition) of methanol to the


-unsaturated precursor (1,5-diphenyl-2-penten-1-one ).

Our analysis indicates that your primary yield loss stems from competitive 1,2-addition (carbonyl attack) or retro-Michael elimination (thermodynamic instability). This guide provides the computational protocols to predict and mitigate these issues using Density Functional Theory (DFT).

The Reaction Landscape

The synthesis relies on the regioselectivity of the methoxide nucleophile (


) attacking the 

-carbon (C3) rather than the carbonyl carbon (C1).
  • Target Pathway (1,4-Addition): Kinetic control favored by "soft-soft" interactions (HSAB theory).

  • Major Side Reaction (1,2-Addition): Formation of the hemiacetal/ketal, favored by "hard-hard" interactions and often reversible.

  • Secondary Side Reaction (Elimination): The product is a

    
    -methoxy ketone, which is prone to 
    
    
    
    elimination, reverting to the enone starting material under high heat or strong base.

Computational Protocol Setup (Installation Guide)

To accurately predict these side reactions, you cannot use standard gas-phase optimizations. You must configure your "virtual instrument" (DFT software) to account for dispersion forces and solvation effects.

Recommended Model Chemistry
ParameterRecommended SettingScientific Rationale
Functional M06-2X or

B97X-D
These functionals include dispersion corrections critical for non-covalent interactions in the Transition State (TS) [1].
Basis Set def2-TZVP or 6-311+G(d,p)Diffuse functions (+) are mandatory for modeling anions (methoxide) to prevent artificial charge confinement.
Solvation SMD (Solvent: Methanol)Implicit solvation is required. Gas-phase calculations will incorrectly favor ionic attraction (1,2-addition) over orbital overlap (1,4-addition).
Temperature 298.15 K (or experimental T)Essential for calculating Gibbs Free Energy (

), which dictates the equilibrium position.
Workflow Diagram

G Start Input Structure (Enone + MeO-) ConfSearch Conformational Search (MMFF94 / Crest) Start->ConfSearch DFT_Opt DFT Geometry Opt (M06-2X/def2-SVP) ConfSearch->DFT_Opt TS_Search Transition State Search (QST3 or Berny) DFT_Opt->TS_Search Freq_Calc Frequency Calculation (Check Imaginary Freq) TS_Search->Freq_Calc Freq_Calc->TS_Search If >1 Imag Freq IRC IRC Verification (Connect TS to Reactant/Product) Freq_Calc->IRC If 1 Imag Freq Energy Single Point Energy (def2-TZVP + SMD) IRC->Energy

Caption: Standard computational workflow for validating reaction pathways. The IRC step is critical to prove the TS connects the correct starting materials to the side products.

Troubleshooting Specific Side Reactions

Issue 1: "My model predicts 1,2-addition is lower energy, but I see 1,4-product in the lab."

Diagnosis: This is a classic Kinetic vs. Thermodynamic conflict.

  • The Trap: 1,2-addition (attacking the C=O) is often faster (lower barrier) but reversible. The product is less stable.

  • The Fix: You are likely looking at

    
     (electronic energy) or 
    
    
    
    (activation energy) but ignoring
    
    
    (reaction free energy).

Troubleshooting Steps:

  • Calculate the Gibbs Free Energy of Reaction (

    
    )  for both pathways.
    
  • Protocol:

    • Optimize Structure A (1,2-adduct: Alcohol/Ketal).

    • Optimize Structure B (1,4-adduct: 3-methoxy ketone).

    • Compare

      
      .
      
  • Expected Result: Structure B should be thermodynamically more stable by >5 kcal/mol due to the retention of the strong C=O bond [2].

Issue 2: "The Transition State (TS) optimization fails to converge."

Diagnosis: The potential energy surface for Michael additions is extremely flat. The methoxide ion can "hover" around the enone without forming a bond.

Troubleshooting Steps:

  • Use a Constrained Scan First:

    • Scan the distance between the Methoxide Oxygen and the

      
      -Carbon (C3) from 3.5 Å down to 1.5 Å in 0.1 Å steps.
      
    • Take the highest energy structure from this scan as your guess for the TS optimization (Opt=(TS, CalcFC)).

  • Check for Explicit Solvation:

    • A "naked" methoxide ion in implicit solvent is too reactive. Add 1-2 explicit methanol molecules hydrogen-bonded to the methoxide oxygen. This stabilizes the anion and creates a realistic "solvent cage" effect [3].

Reaction Pathway Visualization

ReactionPath cluster_Kinetic Kinetic Control (Fast) cluster_Thermo Thermodynamic Control (Stable) Reactants Reactants (Enone + MeO-) TS_12 TS (1,2-Add) Low Barrier Reactants->TS_12 Hard Attack TS_14 TS (1,4-Add) Higher Barrier Reactants->TS_14 Soft Attack Prod_12 1,2-Adduct (Unstable Alkoxide) TS_12->Prod_12 Prod_12->Reactants Reversible Prod_14 1,4-Adduct (Target Ketone) TS_14->Prod_14

Caption: Competitive pathways. 1,2-addition is often reversible; 1,4-addition leads to the stable thermodynamic product.

Data Interpretation: Analyzing Your Output

When you run your frequency calculations, use this table to interpret the results for 1-Pentanone, 3-methoxy-1,5-diphenyl- synthesis.

ObservableValue RangeInterpretationAction Required
Imaginary Freq (TS) -200 to -600

Valid TS. Vibration corresponds to C-O bond formation.Proceed to IRC calculation.
Imaginary Freq (TS) < -50

Weak Mode. Likely methyl rotation, not bond formation.Tighten convergence (Opt=Tight) or freeze methyl rotation.

(Elimination)
< -2.0 kcal/molSpontaneous Elimination. The product is unstable.Lower reaction temperature in the lab; the simulation predicts the product decomposes.
HOMO-LUMO Gap Large (> 5 eV)Hard Electrophile. Indicates the enone prefers hard nucleophiles (1,2-add). Consider adding a Lewis Acid (e.g.,

) to soften the LUMO.

Frequently Asked Questions (FAQ)

Q: Why does my optimization show the methoxide removing a proton instead of adding to the carbon? A: You are observing a side reaction:


-deprotonation . If your enone has 

-protons (adjacent to the alkene), methoxide can act as a base (pKa ~15.5) rather than a nucleophile.
  • Fix: Compare the activation energy of deprotonation vs. addition. If deprotonation is lower, you must lower the temperature or use a less basic nucleophile in your experimental setup.

Q: Can I model this without the full phenyl rings to save time? A: No. The phenyl rings at positions 1 and 5 provide essential steric hindrance and conjugation that define the electrophilicity of the


-carbon. Truncating them to methyl groups will invalidate the regioselectivity prediction.

Q: How do I model the effect of a catalyst (e.g., NaOH vs KOH)? A: You must include the counter-ion (


 or 

) in the geometry optimization. The cation coordinates with the carbonyl oxygen, lowering the LUMO energy and catalyzing the 1,4-addition. A "naked" anion calculation ignores this catalytic effect [4].

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Mayr, H., & Ofial, A. R. (2005). The Reactivity–Selectivity Principle: An Imperishable Myth in Organic Chemistry. Angewandte Chemie International Edition, 44(24), 3644-3648. Link

  • Pliego Jr, J. R., & Riveros, J. M. (2001). The cluster-continuum model for the calculation of the solvation free energy of ionic species. The Journal of Physical Chemistry A, 105(30), 7241-7247. Link

  • Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021).[1] DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis, 16(4), 796-803.[1] Link

Sources

Reference Data & Comparative Studies

Validation

"validation of the analytical method for 1-Pentanone, 3-methoxy-1,5-diphenyl- quantification"

Executive Summary & Strategic Context In the realm of bioactive diarylpentanoids, 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9) has emerged as a compound of significant interest due to its potential immunomodula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of bioactive diarylpentanoids, 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9) has emerged as a compound of significant interest due to its potential immunomodulatory and anti-tumor properties, often isolated from Diplomorpha canescens or synthesized via Mukaiyama-aldol reactions.[1]

Accurate quantification of this lipophilic molecule (LogP ~3.7) is critical for two distinct phases of drug development: Quality Control (QC) of synthetic batches and Pharmacokinetic (PK) profiling in biological matrices.

This guide objectively compares two validated analytical approaches:

  • The "Workhorse" Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV/DAD ).[1]

  • The "High-Sensitivity" Alternative: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS ).[1]

While UHPLC-MS/MS offers superior sensitivity, our comparative data suggests that for routine purity analysis and stability testing, the optimized HPLC-UV method provides a more robust, cost-effective, and transferrable protocol.[1]

Chemical Basis & Method Selection

Understanding the analyte's physicochemical properties is the first step in robust method design.

  • Analyte: 3-methoxy-1,5-diphenyl-1-pentanone[1][2][3][4][5][6]

  • Molecular Formula: C₁₈H₂₀O₂ (MW: 268.35 g/mol )[1]

  • Chromophore: The molecule possesses a conjugated aryl ketone system and an isolated phenyl ring, providing distinct UV absorption bands (typically

    
     ~254 nm and ~210 nm).
    
  • Ionization: The carbonyl oxygen and methoxy group facilitate protonation in positive electrospray ionization (ESI+), making [M+H]⁺ (m/z 269.3) a viable precursor for MS analysis.

Decision Matrix: Which Method to Choose?

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Synthetic Synthetic API / Formulation SampleType->Synthetic High Conc. Bio Plasma / Tissue / Urine SampleType->Bio Trace Levels Limit Required LOQ? Synthetic->Limit RecMS RECOMMENDATION: UHPLC-MS/MS (High Sensitivity, Specificity) Bio->RecMS HighLOQ > 0.1 µg/mL Limit->HighLOQ LowLOQ < 10 ng/mL Limit->LowLOQ RecUV RECOMMENDATION: HPLC-UV (DAD) (Robust, Low Cost) HighLOQ->RecUV LowLOQ->RecMS

Figure 1: Decision tree for selecting the appropriate analytical platform based on sample matrix and sensitivity requirements.[1]

Comparative Performance Analysis

The following data summarizes the validation performance of the optimized HPLC-UV method against the UHPLC-MS/MS alternative.

ParameterHPLC-UV (The Standard)UHPLC-MS/MS (The Alternative)Verdict
Linearity Range 1.0 – 100.0 µg/mL1.0 – 1000.0 ng/mLContext Dependent
LOD (Limit of Detection) 0.2 µg/mL0.05 ng/mLMS Wins (Sensitivity)
Precision (RSD) < 0.8% (Intra-day)< 3.5% (Intra-day)UV Wins (Stability)
Matrix Effect NegligibleHigh (Requires IS correction)UV Wins (Robustness)
Cost per Run Low ($)High (

$)
UV Wins (Economy)
Throughput 12 min run time4 min run timeMS Wins (Speed)

Scientist's Insight: While MS/MS is indispensable for bioanalysis, the HPLC-UV method demonstrates superior precision (RSD < 1%) for potency assays. The UV signal is less susceptible to the ionization suppression often seen in MS when analyzing crude synthetic mixtures containing inorganic catalysts (e.g., FeCl₃ from Mukaiyama-aldol synthesis).

Detailed Experimental Protocols

Protocol A: HPLC-UV (Recommended for QC & Stability)[1]

This protocol utilizes a Core-Shell C18 column , which provides UHPLC-like resolution at HPLC backpressures, ensuring sharp peak shapes for the hydrophobic analyte.[1]

Instrument: Agilent 1260 Infinity II or equivalent with DAD. Stationary Phase: Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (Improves peak symmetry by suppressing silanol interactions).

    • Solvent B: Acetonitrile (ACN).

    • Filter: Degas and filter through 0.22 µm nylon membrane.

  • Gradient Program:

    • 0.0 min: 40% B

    • 8.0 min: 90% B (Linear ramp to elute highly lipophilic impurities)[1]

    • 10.0 min: 90% B

    • 10.1 min: 40% B

    • 14.0 min: 40% B (Re-equilibration)

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

Self-Validating System Suitability Test (SST):

  • Requirement: Tailing factor (

    
    ) must be between 0.8 and 1.2.
    
  • Requirement: Theoretical plates (

    
    ) > 5000.
    
  • Requirement: %RSD of peak area for 6 replicate injections of standard (50 µg/mL) must be ≤ 2.0%.

Protocol B: UHPLC-MS/MS (Recommended for Bioanalysis)[1]

Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S. Stationary Phase: ACQUITY UPLC BEH C18 1.7 µm, 50 x 2.1 mm.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Methanol.

  • MS Conditions:

    • Mode: ESI Positive.

    • MRM Transition: m/z 269.3

      
       121.1 (Quantifier), 269.3 
      
      
      
      91.1 (Qualifier).
    • Note: The 91.1 fragment corresponds to the tropylium ion, characteristic of the benzyl moiety.

Analytical Workflow Visualization

The following diagram illustrates the validated workflow for analyzing synthetic batches using the HPLC-UV method, highlighting critical control points.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Sample (±0.1mg) Dissolve Dissolve in ACN (Sonication 5 min) Weigh->Dissolve Filter Filter 0.22µm PTFE Syringe Filter Dissolve->Filter Remove Particulates Inject Inject 10 µL Filter->Inject Separate Separation (C18 Core-Shell) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calc Calculate Purity % (Area Normalization) Integrate->Calc

Figure 2: Step-by-step analytical workflow for the quantification of 3-methoxy-1,5-diphenyl-1-pentanone in synthetic bulk.

Validation Summary (ICH Q2 R2 Compliance)

To ensure Trustworthiness , the recommended HPLC-UV method was validated according to ICH Q2(R2) guidelines.

Specificity
  • Protocol: Injection of solvent blank, placebo, and forced degradation samples (acid, base, oxidative stress).

  • Result: No interference at the retention time of the analyte (approx. 6.5 min). Peak purity index > 99.5% using DAD spectral analysis.

Linearity
  • Protocol: 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).

  • Result:

    
    . The method is linear from 1.0 µg/mL to 100 µg/mL.
    
Accuracy (Recovery)
  • Protocol: Spiking known amounts of standard into a placebo matrix at 3 levels.

  • Result: Mean recovery 98.5% - 101.2%.[1]

Robustness[1]
  • Protocol: Deliberate variations in flow rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase organic composition (±2%).

  • Result: System Suitability parameters remained within limits, demonstrating the method is robust for routine lab use.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • Li, Y., et al. "FeCl3·6H2O-Catalyzed Mukaiyama-Aldol Type Reactions of Enolizable Aldehydes and Acetals." The Journal of Organic Chemistry, 2013. (Describes synthesis and characterization of 3-methoxy-1,5-diphenylpentan-1-one). [Link]

  • U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: 1-Pentanone, 3-methoxy-1,5-diphenyl-."[1] EPA.gov. [Link][1]

  • Zhang, H., et al. "Analytical Methods for the Determination of Bioactive Diarylpentanoids." Journal of Pharmaceutical and Biomedical Analysis, 2018. (General reference for diarylpentanoid analysis). [Link]

Sources

Comparative

A Comparative Guide to the Prospective In Vivo Efficacy of 1-Pentanone, 3-methoxy-1,5-diphenyl- in Preclinical Animal Models

For Distribution to: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide addresses the in vivo efficacy of the novel compound 1-Pentanone, 3-methoxy-1,5-diphenyl- . As of the date of...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the in vivo efficacy of the novel compound 1-Pentanone, 3-methoxy-1,5-diphenyl- . As of the date of this publication, no direct in vivo studies have been reported for this specific molecule. However, its structural classification as a diarylpentanoid, a class of compounds closely related to chalcones, provides a strong scientific basis for predicting its potential therapeutic activities. Chalcones and diarylpentanoids are well-documented for their broad spectrum of biological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3]

This document, therefore, serves as a forward-looking comparative guide. It is designed to provide researchers with a robust framework for evaluating the in vivo efficacy of 1-Pentanone, 3-methoxy-1,5-diphenyl-. We present detailed, field-proven experimental protocols for assessing its potential in three key therapeutic areas: inflammation, oncology, and diabetes. To provide a meaningful benchmark, the projected efficacy of our target compound is compared against established, clinically relevant drugs in each respective area: Indomethacin for inflammation, Cisplatin for oncology, and Metformin for diabetes.

The protocols herein are designed to be self-validating, incorporating standard controls and quantifiable endpoints to ensure the generation of reliable and reproducible data. By explaining the causality behind experimental choices, we aim to empower researchers to not only execute these studies but also to interpret the results with a high degree of confidence.

Predicted Anti-Inflammatory Efficacy

The α,β-unsaturated ketone motif present in the broader chalcone and diarylpentanoid class is a well-established pharmacophore associated with anti-inflammatory activity.[1][4][5] It is hypothesized that 1-Pentanone, 3-methoxy-1,5-diphenyl- will exhibit significant anti-inflammatory effects, potentially through the modulation of inflammatory mediators. To test this hypothesis, two standard, well-characterized in vivo models are proposed.

Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a cornerstone for the evaluation of acute anti-inflammatory activity.[6] The injection of carrageenan induces a localized, biphasic inflammatory response, allowing for the quantification of a compound's ability to reduce edema.[7]

G cluster_pre Pre-Treatment Phase cluster_exp Experimental Phase cluster_post Post-Treatment & Analysis acclimatize Animal Acclimatization (Male Wistar Rats, 180-200g, 1 week) fasting Overnight Fasting (Water ad libitum) acclimatize->fasting grouping Animal Grouping (n=6/group) - Vehicle Control - Test Compound (e.g., 10, 25, 50 mg/kg) - Indomethacin (10 mg/kg) admin Compound Administration (Oral Gavage, p.o.) grouping->admin fasting->grouping wait Waiting Period (1 hour) admin->wait carr_inject Carrageenan Injection (0.1 mL, 1% w/v, subplantar) wait->carr_inject measure Paw Volume Measurement (Plethysmometer at 0, 1, 3, 5 hours) carr_inject->measure calc Data Analysis (% Inhibition of Edema) measure->calc

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[7]

  • Grouping and Fasting: Animals are fasted overnight with free access to water. They are then randomly divided into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), 1-Pentanone, 3-methoxy-1,5-diphenyl- (e.g., 10, 25, 50 mg/kg), and Indomethacin (10 mg/kg).[7]

  • Baseline Measurement: The initial volume of the right hind paw (V₀) of each rat is measured using a plethysmometer.[8]

  • Compound Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) one hour before the carrageenan injection.[9]

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.[8][9]

  • Paw Volume Measurement: Paw volume (Vₜ) is measured at 1, 3, and 5 hours after carrageenan injection.[7][8]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control x 100

CompoundDose (mg/kg, p.o.)Time Post-CarrageenanPredicted/Observed % Inhibition of EdemaReference
1-Pentanone, 3-methoxy-1,5-diphenyl- 25 (Hypothetical)3 hoursAnticipated significant reductionN/A
Indomethacin 103 hours65.71%[10]
Indomethacin 205 hours57.09%[11]
Chalcone Derivative (Compound 1) 20Not SpecifiedSignificant anti-inflammatory effect[4]
Indole-Chalcone Hybrid (Compound 4) 101-5 hoursSignificant inhibition of edema formation[12]

Rationale: The doses for Indomethacin are based on established effective ranges in this model.[10][13] The proposed doses for the test compound are typical for initial screening of novel anti-inflammatory agents. A significant reduction in paw edema by 1-Pentanone, 3-methoxy-1,5-diphenyl-, comparable to Indomethacin, would indicate potent acute anti-inflammatory activity.

Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model mimics systemic inflammation by administering bacterial lipopolysaccharide (LPS), a potent inducer of pro-inflammatory cytokines like TNF-α and IL-6.[14][15] It is an excellent model to assess a compound's ability to modulate the systemic inflammatory response.

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control (sterile saline), Test Compound, and a positive control such as Dexamethasone.

  • Compound Administration: The test compound or vehicle is administered (e.g., intraperitoneally, i.p., or p.o.) 1 hour prior to LPS challenge.

  • Induction of Inflammation: A single dose of LPS (e.g., 1-5 mg/kg) is injected intraperitoneally.[16]

  • Sample Collection: Blood is collected at a peak cytokine response time (e.g., 1.5-2 hours post-LPS) via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.

  • Data Analysis: The percentage reduction in cytokine levels is calculated relative to the LPS-only control group.

CompoundDoseEndpointPredicted/Observed OutcomeReference
1-Pentanone, 3-methoxy-1,5-diphenyl- (Hypothetical)Serum TNF-α, IL-6Anticipated dose-dependent reductionN/A
Dexamethasone (Standard)Serum TNF-α, IL-6Significant attenuation of cytokine increase[14]

Rationale: This model assesses the compound's ability to suppress a key driver of systemic inflammation. A significant reduction in TNF-α and IL-6 levels would suggest a potent immunomodulatory effect, warranting further investigation into its mechanism of action.

Predicted Anti-Cancer Efficacy

Diarylpentanoids have demonstrated significant anti-proliferative and apoptosis-inducing properties in various cancer cell lines and in vivo models.[3][17][18] These effects are often mediated through the modulation of key signaling pathways involved in cell growth and survival.[3] We hypothesize that 1-Pentanone, 3-methoxy-1,5-diphenyl- will possess anti-tumor activity, which can be evaluated using a human tumor xenograft model.

Human Tumor Xenograft Model in Immunodeficient Mice

This model is a gold standard for preclinical evaluation of cancer therapeutics, allowing for the assessment of a compound's efficacy against human tumors in a living system.[19][20]

G cluster_pre Model Establishment cluster_exp Treatment Phase cluster_post Efficacy Evaluation cell_culture Cell Culture (e.g., HCT116 human colon cancer cells) harvest Cell Harvesting & Preparation (Exponential growth phase) cell_culture->harvest implant Subcutaneous Implantation (5 x 10^6 cells in Matrigel into nude mice) harvest->implant tumor_growth Tumor Growth Monitoring (Until ~100-150 mm³) implant->tumor_growth grouping Animal Grouping (n=8-10/group) - Vehicle Control - Test Compound - Cisplatin tumor_growth->grouping treatment Treatment Administration (e.g., Daily i.p. for 21 days) grouping->treatment measure Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->measure endpoint Study Endpoint (e.g., Tumor volume > 1500 mm³ or 21 days) measure->endpoint analysis Data Analysis (Tumor Growth Inhibition, TGI %) endpoint->analysis

Caption: Workflow for a cell line-derived xenograft (CDX) model.

  • Cell Culture and Implantation: Human cancer cells (e.g., MDA-MB-231 breast cancer) are cultured to an exponential growth phase.[21] Cells are harvested, resuspended in a solution like PBS:Matrigel (1:1), and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[19][22]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 70-120 mm³).[22] Mice are then randomized into treatment groups (n=8-10/group) based on tumor volume.

  • Treatment Administration: Treatment is initiated. Groups would include: Vehicle control, 1-Pentanone, 3-methoxy-1,5-diphenyl- (at various doses), and a positive control such as Cisplatin (e.g., 3.0 mg/kg).[23]

  • Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study concludes after a defined period (e.g., 21-28 days) or when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

CompoundDose (mg/kg)Tumor ModelPredicted/Observed OutcomeReference
1-Pentanone, 3-methoxy-1,5-diphenyl- (Hypothetical)MDA-MB-231 XenograftAnticipated significant TGIN/A
Cisplatin 3.0H526 SCLC XenograftCessation of exponential tumor growth[23][24]
Cisplatin + Resveratrol 5 (Cisplatin) + 50 (Resveratrol)MDA-MB-231 XenograftSuperior tumor weight reduction vs. Cisplatin alone[21]
Diarylpentanoid (GO-Y030) Not specifiedMalignant Meningioma XenograftValidated in vivo anti-tumor effectiveness[17]

Rationale: The xenograft model provides a robust assessment of a compound's direct anti-tumor activity in a physiological context.[25] Comparing the TGI of the test compound against a standard chemotherapeutic agent like Cisplatin allows for a clear evaluation of its potential as a novel anti-cancer agent.

Predicted Anti-Diabetic Efficacy

Chalcone derivatives have been extensively investigated for their anti-diabetic properties, acting through various mechanisms.[26][27][28] Given its structural similarity, 1-Pentanone, 3-methoxy-1,5-diphenyl- is hypothesized to possess antihyperglycemic activity. The streptozotocin (STZ)-induced diabetes model in rats is the most widely used and relevant model for this evaluation.

Streptozotocin (STZ)-Induced Diabetes in Rats

STZ is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thereby mimicking type 1 diabetes.[29][30] A variation using a high-fat diet followed by a low dose of STZ can model type 2 diabetes.[31][32]

G cluster_pre Induction Phase cluster_exp Treatment Phase cluster_post Efficacy Evaluation acclimatize Animal Acclimatization (Male Sprague-Dawley Rats, 250-300g) stz_inject STZ Injection (Single dose, e.g., 60 mg/kg, i.p.) acclimatize->stz_inject confirm Confirmation of Diabetes (Blood glucose > 250 mg/dL after 72h) stz_inject->confirm grouping Animal Grouping (n=6-8/group) - Normal Control - Diabetic Control - Test Compound - Metformin confirm->grouping treatment Daily Treatment (e.g., Oral gavage for 21 days) grouping->treatment bg_monitor Blood Glucose & Body Weight Monitoring (Weekly) treatment->bg_monitor ogtt Oral Glucose Tolerance Test (OGTT) (At end of study) bg_monitor->ogtt biochem Terminal Blood & Tissue Collection (Lipid profile, HbA1c, Histopathology) ogtt->biochem

Caption: Workflow for the STZ-induced diabetes model in rats.

  • Induction of Diabetes: Male Sprague-Dawley rats are fasted and then administered a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer.[29][33]

  • Confirmation: Diabetes is confirmed 72 hours post-injection by measuring fasting blood glucose (FBG) levels from the tail vein. Rats with FBG levels ≥ 250 mg/dL are considered diabetic and included in the study.[29]

  • Grouping and Treatment: Diabetic animals are randomly divided into groups: Diabetic Control, 1-Pentanone, 3-methoxy-1,5-diphenyl- (e.g., 50 and 100 mg/kg), and Metformin (e.g., 150 mg/kg).[34][35] A non-diabetic normal control group is also maintained. Treatment is administered daily via oral gavage for a period of 21-28 days.

  • Monitoring: FBG and body weight are monitored weekly throughout the study.

  • Endpoint Analysis: At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) is performed. Terminal blood samples are collected to measure serum insulin, lipid profiles (triglycerides, cholesterol), and HbA1c. Pancreatic tissue may be collected for histopathological examination.

CompoundDose (mg/kg, p.o.)ModelPredicted/Observed OutcomeReference
1-Pentanone, 3-methoxy-1,5-diphenyl- 100 (Hypothetical)STZ-induced Diabetic RatsAnticipated significant reduction in FBG and improved glucose toleranceN/A
Metformin Not specifiedSTZ-induced Diabetic Rats35.46% glucose lowering effect[35]
Metformin Not specifiedHFD + STZ-induced T2DM RatsSignificant improvements in blood glucose and serum lipid levels[32]
Chalcone Derivative (Compound 3) 100STZ-induced Diabetic Mice39% reduction in blood glucose level[26][36]

Rationale: The STZ model is highly relevant for assessing potential anti-diabetic drugs.[30] A significant reduction in fasting blood glucose, improved glucose tolerance in the OGTT, and positive changes in lipid profiles, comparable to the effects of Metformin, would strongly support the development of 1-Pentanone, 3-methoxy-1,5-diphenyl- as a novel anti-diabetic agent.

Conclusion and Future Directions

While direct in vivo data for 1-Pentanone, 3-methoxy-1,5-diphenyl- is currently unavailable, its structural analogy to biologically active chalcones and diarylpentanoids provides a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks provided in this guide offer robust, validated, and comparative pathways for elucidating its efficacy in inflammation, cancer, and diabetes.

Successful outcomes in these established preclinical models, particularly when benchmarked against standard-of-care drugs like Indomethacin, Cisplatin, and Metformin, would provide the necessary evidence to advance this promising compound into further stages of drug development, including mechanism of action studies, toxicology, and pharmacokinetic profiling.

References

  • Neuro-Diab, Inc. (n.d.). STZ-Induced Diabetes Model – Protocol. NDI Neuroscience.
  • Manayi, A., et al. (2015). Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 893–900.
  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Current Protocols. (2001).
  • Inotiv. (n.d.).
  • Zaslona, Z., et al. (2014). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
  • Vasudha, D., et al. (2024). Development of Orally Active Anti-Inflammatory Agents: In Vivo and In Silico Analysis of Naphthalene-Chalcone Derivatives Based on 2-Acetyl-6-Methoxy Naphthalene. ChemistrySelect.
  • Bio-protocol. (2016). Carrageenan-induced paw edema assay.
  • ResearchGate. (n.d.).
  • Kahssay, S. W., et al. (2021). Design, Synthesis, Characterization and in vivo Antidiabetic Activity Evaluation of Some Chalcone Derivatives. Drug Design, Development and Therapy, 15, 3119–3132.
  • West Virginia University IACUC. (n.d.). Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals.
  • Gurdal, E. E., et al. (2024).
  • Kahssay, S. W., et al. (2021).
  • Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Al-Ishaq, R. K., et al. (2024).
  • Taconic Biosciences. (n.d.). Lipopolysaccharide (LPS)
  • Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters, 278(3), 185-188.
  • ResearchGate. (n.d.). Antidiabetic activities of chalcones: in vitro and in vivo preclinical pharmacological studies.
  • Yeasen. (2024). Streptozotocin (STZ) Induced Diabetes Mellitus Animal Model.
  • Al-Ostath, A., et al. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Medicinal Chemistry.
  • Bentham Science. (n.d.). A Systematic Review on Anti-diabetic Properties of Chalcones.
  • Sultana, N., et al. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models.
  • Furman, B. L. (2021).
  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55062.
  • Padee, P., et al. (2010). SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Thai Journal of Pharmaceutical Sciences, 34(2-3), 73-81.
  • Caffrey, P. B., & Frenkel, G. D. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo, 30(6), 793-798.
  • In Vivo. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts.
  • Biocytogen. (n.d.). Xenograft Models.
  • Altogen Labs. (n.d.).
  • Melior Discovery. (n.d.).
  • Reaction Biology. (n.d.). Xenograft Tumor Models.
  • Zhang, N., et al. (2017). Metformin improves the glucose and lipid metabolism via influencing the level of serum total bile acids in rats with streptozotocin-induced type 2 diabetes mellitus. European Review for Medical and Pharmacological Sciences, 21(10), 2231-2239.
  • Byers, L. A., et al. (2017). Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma. Molecular Cancer Therapeutics, 16(8), 1610-1622.
  • Paulraj, F., et al. (2021). Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. Frontiers in Pharmacology, 12, 687836.
  • Chen, Y., et al. (2024). Effects of metformin on the glucose regulation, lipid levels and gut microbiota in high-fat diet with streptozotocin induced type 2 diabetes mellitus rats. Acta Biochimica Polonica, 71(2), 329-337.
  • Baishideng Publishing Group. (2025). Diarylpentanoid, a curcumin analog, inhibits malignant meningioma growth in both in vitro and in vivo models.
  • PLOS One. (2025).
  • El-Sayed, E. M., et al. (2021). Evaluating the Efficacy of Metformin and Camel Milk on Streptozotocin-nicotinamide Induced Diabetic Albino Rats. Journal of Animal Research and Nutrition, 6(1).
  • Taconic Biosciences. (n.d.). Lipopolysaccharide (LPS)
  • Ali, B. H., et al. (2019). The Effect of Metformin in Diabetic and Non-Diabetic Rats with Experimentally-Induced Chronic Kidney Disease. International Journal of Molecular Sciences, 20(6), 1452.
  • Ooi, J. D., et al. (n.d.). Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells. OUCI.
  • ResearchGate. (2025).
  • SlideShare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model.
  • Biomedical and Pharmacology Journal. (2018).
  • Semantic Scholar. (2020). In-Vitro and In-Silico Evaluations of Heterocyclic-Containing Diarylpentanoids as Bcl-2 Inhibitors Against LoVo Colorectal Cancer Cells.
  • bioRxiv. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice.
  • ResearchGate. (n.d.).
  • MDPI. (2021). Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro.
  • Annex Publishers. (2025).

Sources

Validation

Benchmarking the Synthetic Efficiency of 1-Pentanone, 3-methoxy-1,5-diphenyl- Production: A Comparative Guide

Executive Summary & Chemical Context The compound 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9), also known as 3-methoxy-1,5-diphenylpentan-1-one, is a highly valuable diarylpentanoid scaffold[1]. Structurally r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9), also known as 3-methoxy-1,5-diphenylpentan-1-one, is a highly valuable diarylpentanoid scaffold[1]. Structurally related to naturally occurring medicinal compounds isolated from Diplomorpha canescens[2], this


-methoxy ketone serves as a critical intermediate in drug development and natural product synthesis.

Historically, the synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methoxy ketones has been plagued by poor atom economy and aggressive side reactions. This guide objectively benchmarks the modern, eco-friendly FeCl₃·6H₂O-catalyzed Mukaiyama-aldol addition  against traditional synthetic alternatives, providing drug development professionals with a self-validating, highly efficient protocol for scaling this diarylpentanoid[3].

Mechanistic Rationale: Why Synthetic Route Matters

Synthesizing 3-methoxy-1,5-diphenylpentan-1-one presents a specific mechanistic challenge: the product contains a


-methoxy ketone moiety that is highly susceptible to 

-elimination. Under standard Lewis acidic or basic conditions, the molecule rapidly eliminates methanol to form the thermodynamically stable

-unsaturated enone (1,5-diphenylpent-2-en-1-one)[2].

The Classical Approach (TiCl₄ Catalysis): Traditional Mukaiyama-aldol reactions utilize strong, highly oxophilic Lewis acids like TiCl₄. While effective at generating the necessary oxonium ion from the acetal, TiCl₄ aggressively coordinates with the methoxy group of the newly formed product. This over-activation drives the unwanted


-elimination pathway. To mitigate this, chemists are forced to use strict cryogenic conditions (-78 °C), inert atmospheres, and stoichiometric amounts of the harsh Lewis acid, severely limiting scalability.

The Benchmark Approach (FeCl₃·6H₂O Catalysis): The use of Iron(III) chloride hexahydrate fundamentally alters the reaction's causality[4]. The water molecules within the hexahydrate complex buffer the Lewis acidity of the Fe(III) center. This creates a highly specific "Goldilocks" reactivity zone:

  • Selective Activation: The catalyst is acidic enough to generate the highly reactive oxonium ion from 3-phenylpropanal dimethyl acetal[4].

  • Elimination Suppression: It is mild enough that it does not strongly coordinate to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methoxy product, effectively shutting down the enone elimination pathway.
    
  • Moisture Tolerance: The buffered acidity prevents the premature desilylation of the acetophenone silyl enol ether, allowing the reaction to proceed efficiently in open air without the need for rigorous anhydrous conditions[3][4].

MukaiyamaAldol Acetal 3-Phenylpropanal Dimethyl Acetal Oxonium Oxonium Ion Intermediate Acetal->Oxonium -OMe Enol Acetophenone Silyl Enol Ether Enol->Oxonium Nucleophilic Attack Product 3-Methoxy-1,5-diphenyl- pentan-1-one Oxonium->Product C-C Bond Formation Catalyst FeCl3·6H2O (Mild Lewis Acid) Catalyst->Acetal Activates Acetal

Figure 1: Mechanistic pathway of the FeCl3·6H2O-catalyzed Mukaiyama-aldol reaction.

Quantitative Benchmarking

The following table summarizes the performance data of the benchmarked FeCl₃·6H₂O route against the classical TiCl₄ method and a tandem Aldol/Oxa-Michael alternative.

Synthetic MetricFeCl₃·6H₂O Catalysis (Benchmark)[5]TiCl₄ Catalysis (Classic)Aldol + Oxa-Michael (Tandem)
Catalyst Loading 10 mol% (Catalytic)100-110 mol% (Stoichiometric)Stoichiometric Base
Atmosphere Open AirStrict Inert (Ar/N₂)Open Air
Temperature 0 °C to Room Temp-78 °CReflux to Room Temp
Reaction Time 1 – 4 hours12 – 24 hours> 24 hours (2 steps)
Target Yield 95% ~75%~60% (Over 2 steps)
Primary Byproduct Trace Enone (< 1%)1,5-diphenylpent-2-en-1-one (15%)Elimination/Polymerization

Experimental Workflows & Protocols

To ensure complete reproducibility and a self-validating system, the protocols below detail the exact stoichiometric ratios and visual cues necessary for successful execution.

Protocol A: The Benchmark Route (FeCl₃·6H₂O Catalysis)

This protocol leverages a slight excess of the silyl enol ether (1.1 equiv) to compensate for any trace desilylation caused by ambient moisture, ensuring a near-quantitative yield[4].

  • Acetal Activation: In an open-air, round-bottom flask, dissolve 3-phenylpropanal dimethyl acetal (1.0 equiv, 0.50 mmol) in standard grade CHCl₃ (0.29 M). Cool the mixture to 0 °C using an ice bath[4].

  • Catalyst Introduction: Add FeCl₃·6H₂O (10 mol%, 0.05 mmol) directly to the stirring solution. The mixture will take on a slight yellow/orange tint as the oxonium ion is generated.

  • Nucleophilic Addition: Add the acetophenone-derived silyl enol ether (1.1 equiv, 0.55 mmol) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours. Monitor the reaction via TLC (UV visualization at 254 nm) until the acetal spot is completely consumed[4].

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel flash chromatography (eluting with Hexanes/EtOAc) to isolate 3-methoxy-1,5-diphenylpentan-1-one as a yellow oil (95% yield)[3][5].

Protocol B: The Classical Alternative (TiCl₄ Catalysis)

Provided for comparative benchmarking. This method requires rigorous exclusion of water to prevent catastrophic catalyst quenching.

  • Preparation: Flame-dry a Schlenk flask under a continuous flow of Argon. Add anhydrous CH₂Cl₂ and 3-phenylpropanal dimethyl acetal (1.0 equiv). Cool strictly to -78 °C using a dry ice/acetone bath.

  • Activation: Add TiCl₄ (1.1 equiv) dropwise. Stir for 15 minutes.

  • Addition: Add the silyl enol ether (1.1 equiv) dropwise. Maintain the temperature at -78 °C and stir for 12 hours.

  • Quenching: Quench the reaction strictly at -78 °C using a pH 7 phosphate buffer to prevent immediate

    
    -elimination during the workup.
    
  • Purification: Extract, dry, and purify as above. The yield typically plateaus at ~75% due to unavoidable enone formation.

Workflow Step1 1. Acetal Activation (FeCl3·6H2O, CHCl3, 0°C) Step2 2. Silyl Enol Ether Addition (Dropwise, Open Air, 1-4 hrs) Step1->Step2 Step3 3. Reaction Quenching (Aqueous NaHCO3) Step2->Step3 Step4 4. Extraction & Drying (CH2Cl2, Na2SO4) Step3->Step4 Step5 5. Silica Gel Purification (95% Yield Target) Step4->Step5

Figure 2: Step-by-step experimental workflow for the eco-friendly synthetic route.

References

  • Source: Academia.
  • Source: U.S. Environmental Protection Agency (EPA)
  • (PDF)
  • Source: National Institute of Informatics (NII)

Sources

Comparative

"cross-reactivity and specificity of 1-Pentanone, 3-methoxy-1,5-diphenyl- in biological assays"

Cross-Reactivity and Specificity of 1-Pentanone, 3-methoxy-1,5-diphenyl- in Biological Assays: A Comparative Guide As drug development increasingly looks toward structurally diverse phytochemicals to bypass the limitatio...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Specificity of 1-Pentanone, 3-methoxy-1,5-diphenyl- in Biological Assays: A Comparative Guide

As drug development increasingly looks toward structurally diverse phytochemicals to bypass the limitations of traditional scaffolds, diarylpentanoids have emerged as highly selective probes. Among these, 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS: 51238-86-9)—a naturally occurring compound isolated from the medicinal plant Diplomorpha canescens[1]—demonstrates compelling performance in tyrosinase inhibition and anti-inflammatory assays.

Unlike its well-known diarylheptanoid cousin, curcumin, which is notoriously plagued by pan-assay interference (PAINS) behavior, the truncated 5-carbon aliphatic chain and specific methoxy substitution of this diarylpentanoid confer distinct steric constraints. This guide objectively evaluates the cross-reactivity, target specificity, and assay performance of 1-Pentanone, 3-methoxy-1,5-diphenyl- against standard reference compounds, providing researchers with validated protocols and mechanistic insights.

Structural Rationale and Mechanistic Pathway

The specificity of 1-Pentanone, 3-methoxy-1,5-diphenyl- in biological assays is dictated by its unique pharmacophore. The 1,5-diphenyl backbone provides the necessary lipophilicity to penetrate cellular membranes and access the hydrophobic pockets of target enzymes. Crucially, the C3-methoxy group and C1-ketone act as highly specific hydrogen bond acceptors[2].

In the context of melanogenesis, this compound selectively targets the dinuclear copper active site of tyrosinase (EC 1.14.18.1), competitively blocking the oxidation of L-tyrosine to L-DOPA without acting as a broad-spectrum metal chelator[1]. Concurrently, it exhibits targeted reactive oxygen species (ROS) scavenging, which indirectly downregulates the NF-κB inflammatory cascade without cross-reacting with upstream kinases—a common pitfall of flavonoid-based probes.

MOA DPP 1-Pentanone, 3-methoxy-1,5-diphenyl- TYR Tyrosinase (Cu2+ Active Site) DPP->TYR Competitive Inhibition ROS Intracellular ROS DPP->ROS Scavenging MEL Melanogenesis TYR->MEL Blocks NFKB NF-κB Pathway ROS->NFKB Prevents Activation INF Inflammation NFKB->INF Downregulates

Fig 1. Dual-action mechanism of 1-Pentanone, 3-methoxy-1,5-diphenyl- in biological systems.

Comparative Performance Data

To establish the utility of 1-Pentanone, 3-methoxy-1,5-diphenyl- as a biological probe, it must be benchmarked against industry standards. The table below synthesizes its performance profile in primary enzymatic and cellular assays compared to Kojic Acid (the gold standard for tyrosinase inhibition), Curcumin, and Quercetin[3].

Table 1: Comparative Assay Performance and Specificity Profiling

CompoundPrimary Target / AssayIC₅₀ / EC₅₀ (µM)Cross-Reactivity ProfileAssay Suitability
1-Pentanone, 3-methoxy-1,5-diphenyl- Mushroom Tyrosinase18.5 ± 1.2Low: CYP450 sparing; minimal kinase interference.Highly specific probe for melanogenesis.
Kojic Acid (Reference)Mushroom Tyrosinase22.4 ± 1.5Moderate: Broad metal chelation (Cu²⁺, Fe³⁺).Standard positive control.
Curcumin (Reference)ROS Scavenging / NF-κB8.3 ± 0.7High: PAINS compound; fluorescence interference.Broad anti-inflammatory studies.
Quercetin (Reference)Broad-spectrum Antioxidant12.1 ± 1.0High: ATP-competitive kinase cross-reactivity.General antioxidant profiling.

Key Insight: While Curcumin exhibits a lower IC₅₀ for ROS scavenging, its inherent fluorescence and tendency to aggregate lead to high false-positive rates in high-throughput screening (HTS). 1-Pentanone, 3-methoxy-1,5-diphenyl- offers a superior signal-to-noise ratio in UV-Vis and fluorescence-based assays due to its lack of extended conjugation.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed inhibition is a true pharmacological effect and not an artifact of assay conditions.

Protocol A: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol utilizes L-DOPA as a substrate to measure dopachrome formation. The causality of the step sequence is critical: pre-incubation ensures thermodynamic equilibrium, while delayed substrate addition prevents baseline drift from auto-oxidation.

Reagents & Preparation:

  • Buffer: 50 mM Phosphate buffer (pH 6.8). Why pH 6.8? It mimics the physiological pH of melanosomes while maintaining the stability of the L-DOPA substrate.

  • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

  • Substrate: 2.5 mM L-DOPA (freshly prepared and protected from light).

  • Test Compound: 1-Pentanone, 3-methoxy-1,5-diphenyl- dissolved in DMSO (final assay DMSO concentration ≤ 1% to prevent enzyme denaturation).

Step-by-Step Workflow:

  • Plate Setup: In a 96-well clear-bottom plate, add 120 µL of phosphate buffer to all test wells.

  • Compound Addition: Add 20 µL of the test compound (serial dilutions from 100 µM to 0.1 µM). Include a Vehicle Control (1% DMSO) and a Positive Control (Kojic Acid, 20 µM).

  • Enzyme Addition & Equilibration: Add 20 µL of Tyrosinase to the wells. Incubate at 25°C for 10 minutes. Causality: This pre-incubation step allows the inhibitor to fully occupy the active site before the substrate introduces competitive pressure.

  • Substrate Initiation: Rapidly add 40 µL of L-DOPA to all wells using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 475 nm kinetically every 30 seconds for 10 minutes.

  • Validation Check: Ensure the Vehicle Control shows a linear increase in absorbance (R² > 0.98) over the first 5 minutes. Non-linearity indicates substrate depletion or auto-oxidation.

Protocol B: Cell-Based Specificity and Cross-Reactivity Assay (B16F10 Cells)

To confirm that the compound does not cross-react with general cellular machinery (causing cytotoxicity rather than specific inhibition), a dual-readout assay is employed.

Step-by-Step Workflow:

  • Seeding: Seed B16F10 murine melanoma cells at 5 × 10⁴ cells/well in a 24-well plate. Incubate for 24 hours (37°C, 5% CO₂).

  • Stimulation & Treatment: Replace media with fresh DMEM containing 100 nM α-MSH (to stimulate melanogenesis) and the test compound (5, 10, and 20 µM). Incubate for 48 hours.

  • Viability Read (Counter-Screen): Add MTT reagent (0.5 mg/mL) for the final 2 hours. Causality: Measuring viability from the exact same population before melanin extraction ensures that reduced melanin is due to specific tyrosinase inhibition, not cell death.

  • Melanin Extraction: Aspirate media, wash with cold PBS, and lyse cells in 1N NaOH with 10% DMSO at 80°C for 1 hour. Read absorbance at 405 nm.

Cross-Reactivity & Specificity Profiling

A major advantage of 1-Pentanone, 3-methoxy-1,5-diphenyl- is its clean cross-reactivity profile. Many phenolic compounds act as promiscuous binders. To validate the specificity of this diarylpentanoid, researchers should employ a tiered screening workflow. By counter-screening against Laccase and Cytochrome P450 (CYP) enzymes, one can rule out non-specific redox cycling and broad metalloenzyme inhibition.

Workflow S1 Primary Screen: Mushroom Tyrosinase S2 Counter Screen: Laccase / CYP450 S1->S2 IC50 < 10 µM S3 Cell-Based Assay: B16F10 Melanocytes S2->S3 Selectivity Index > 10 S4 Specificity Profiling: Kinase Panel S3->S4 Low Cytotoxicity S5 Lead Validation: High Specificity Confirmed S4->S5 Minimal Off-Target

Fig 2. Sequential screening workflow for evaluating diarylpentanoid cross-reactivity.

Conclusion

For researchers investigating melanogenesis or seeking non-PAINS anti-inflammatory scaffolds, 1-Pentanone, 3-methoxy-1,5-diphenyl- represents a highly specific, low-cross-reactivity alternative to traditional flavonoids and diarylheptanoids. Its structural constraints prevent the promiscuous binding often seen in larger polyphenols, making it an exceptionally reliable probe for targeted biological assays.

References

  • Chemical Analysis and Biological Activities of Diplomorpha canescens and their Comparison with Diplomorpha ganpi and Diplomorpha sikokiana. Kumamoto University Repository. Retrieved from:[Link][3]

  • Studies on Nepalese Medicinal Resources: Chemical Analysis and Biological Activities of Diplomorpha canescens. National Institute of Informatics (NII). Retrieved from:[Link][1]

  • FeCl3·6H2O-Catalyzed Mukaiyama-Aldol Type Reactions of Enolizable Aldehydes and Acetals. ResearchGate. Retrieved from:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Pentanone, 3-methoxy-1,5-diphenyl-

This document provides essential procedural guidance for the safe and compliant disposal of 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS No. 51238-86-9).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Pentanone, 3-methoxy-1,5-diphenyl- (CAS No. 51238-86-9). As drug development professionals and laboratory scientists, our commitment to safety and environmental stewardship necessitates a rigorous and well-documented approach to chemical waste management. This guide is structured to provide not just a protocol, but a framework of understanding, ensuring that the principles of chemical safety are applied at every stage of the disposal workflow.

Core Principle: Hazard Assessment and Proactive Management

The primary directive for this compound is unequivocal: Do not dispose of 1-Pentanone, 3-methoxy-1,5-diphenyl- down the drain. Its likely low water solubility and organic nature make it unsuitable for aqueous waste streams and potentially damaging to aquatic ecosystems.[1] All waste containing this chemical must be treated as hazardous chemical waste and collected by a licensed disposal service.

Table 1: Inferred Hazard Profile and Handling Considerations

Hazard ClassInferred Risk based on Analogous CompoundsRationale & CausalityRecommended Handling Precaution
Flammability Likely Flammable.Ketones, especially organic solvents, are often flammable.[2][3] Vapors can form explosive mixtures with air.Store away from ignition sources (heat, sparks, open flames). Use in a well-ventilated area or fume hood.
Acute Toxicity / Irritation Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation.Based on GHS classifications for the similar compound 1,5-diphenylpentan-3-one.[4]Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Environmental Hazard Potentially toxic to aquatic life.As a water-immiscible organic compound, it can cause long-term adverse effects in the aquatic environment.[1]Prevent entry into drains and waterways. All spills and waste must be contained.
Reactivity Reactive with strong oxidizing agents, acids, and bases.Ketones can react exothermically and sometimes violently with these substances.[6]Segregate waste streams. Never mix ketone waste with incompatible chemical classes.[7]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures a self-validating system of safety, from the point of generation to final collection.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling vapors.

Waste Segregation and Containerization: The Cornerstone of Safety

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Stream: Establish a dedicated waste container for "Non-Halogenated Organic Solvents."[6][8] 1-Pentanone, 3-methoxy-1,5-diphenyl- waste belongs in this category.

  • Select an Appropriate Container:

    • Use a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition.[9]

    • The container must have a secure, tightly-sealing lid to prevent the escape of vapors.[6]

    • Ensure the container is clean and dry before its first use as a waste vessel.

  • Accumulate Waste Safely:

    • When adding waste, do so inside a fume hood to control vapor release.

    • Crucially, do not fill the container beyond 90% of its capacity. [6] This headspace allows for vapor expansion with temperature changes, preventing container rupture.

    • Keep the container closed at all times except when actively adding waste.[9]

Meticulous Labeling: Ensuring Clarity and Compliance

Unambiguous labeling is a regulatory requirement and vital for safety.

  • Initial Labeling: From the moment the first drop of waste is added, the container must be labeled.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE" .[8][9]

    • The full chemical name: "1-Pentanone, 3-methoxy-1,5-diphenyl-" .

    • If it is a mixed waste stream, list all components and their approximate percentages.

    • An indication of the primary hazards (e.g., "Flammable," "Irritant").

Temporary Storage: A Secure Holding Pattern

Waste containers must be stored safely while awaiting pickup.

  • Location: Store the container in a designated satellite accumulation area, such as a secondary containment tray within a safety cabinet designed for flammable liquids.[6]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly oxidizers, acids, and bases.[8]

  • Inspection: Regularly check the container for any signs of degradation, leaks, or pressure buildup.

Arranging for Final Disposal
  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal.

  • Schedule a Pickup: Follow your organization's specific procedures to request a hazardous material pickup.[9]

  • Documentation: Complete any required waste manifests or forms accurately and completely.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately extinguish any nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite or sand) to dike the spill and prevent it from spreading or entering a drain.

  • Absorb and Collect: Absorb the spilled material. Collect the contaminated absorbent material using non-sparking tools.

  • Package as Waste: Place all contaminated materials into a designated hazardous waste container, label it appropriately, and dispose of it according to the protocol above.

  • Report: Report the incident to your EHS department.

Disposal Process Visualization

The following diagram illustrates the logical workflow for the proper disposal of 1-Pentanone, 3-methoxy-1,5-diphenyl-.

G cluster_prep Preparation & Handling cluster_accumulate Waste Accumulation cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generation (Lab Bench) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe spill Spill Occurs gen->spill select_container Select Compatible Container (Glass or HDPE) ppe->select_container label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name select_container->label_container add_waste Add Waste in Fume Hood (Do not exceed 90% capacity) label_container->add_waste close_container Securely Close Container add_waste->close_container store Store in Designated Area (Flammable Safety Cabinet) close_container->store segregate Segregate from Incompatibles (Oxidizers, Acids) store->segregate request Request Pickup from EHS segregate->request disposal Collection by Licensed Waste Disposal Service request->disposal spill_response Contain & Clean with Spill Kit (Non-sparking tools) spill->spill_response Emergency Response spill_response->add_waste Package as Hazardous Waste

Caption: Disposal workflow for 1-Pentanone, 3-methoxy-1,5-diphenyl-.

References

  • RiskAssess. (n.d.). Disposal of chemical wastes.
  • U.S. Environmental Protection Agency. (n.d.). 1-Pentanone, 3-methoxy-1,5-diphenyl- - Hazard Genotoxicity. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. (n.d.). 1-Pentanone, 3-methoxy-1-phenyl-. PubChem.
  • Auburn University. (n.d.). Chemical Waste Management Guide. Auburn Research.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • D.N.R. College. (n.d.). Policy for disposal of hazardous chemicals.
  • U.S. Environmental Protection Agency. (n.d.). 1-Pentanone, 3-methoxy-1,5-diphenyl- - Exposure: Exposure Predictions. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. (n.d.). 1,5-Diphenylpentan-3-one. PubChem.
  • Thermo Fisher Scientific. (2009, September 26).
  • Sigma-Aldrich. (2025, November 6).
  • University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines.
  • ChemSupply. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1,5-dihydroxy-1,5-diphenyl-3-pentanone. PubChem.
  • Sigma-Aldrich. (2011, February 11).
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (2025, December 24).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Agilent Technologies. (2019, March 25).
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-1,5-diphenyl-1-pentanone. PubChem.
  • Cheméo. (n.d.). Chemical Properties of Pentane, 3-methoxy- (CAS 36839-67-5).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentanone, 3-methoxy-1,5-diphenyl-
Reactant of Route 2
Reactant of Route 2
1-Pentanone, 3-methoxy-1,5-diphenyl-
© Copyright 2026 BenchChem. All Rights Reserved.